Product packaging for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene(Cat. No.:CAS No. 111010-08-3)

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Cat. No.: B170350
CAS No.: 111010-08-3
M. Wt: 254.44 g/mol
InChI Key: YVDJBLFLBBBGMD-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene ( 111010-08-3) is a high-purity halogenated nitrobenzene derivative supplied as a crystalline solid and characterized by GC/HPLC and NMR to guarantee >98% purity . This compound serves as a versatile and key building block in organic synthesis, enabling precise regioselective modifications due to its unique combination of bromo, chloro, fluoro, and nitro substituents on a benzene ring . Its primary research value lies in the synthesis of complex aromatic compounds, particularly in pharmaceutical development for creating fluorinated drug candidates and in agrochemical research for novel pesticides and herbicides . The specific halogen pattern facilitates selective cross-coupling reactions, such as Suzuki couplings, and the nitro group acts as a precursor for amino or other functional groups via reduction, expanding its utility in materials science for advanced polymers or dyes . The product is packaged under inert conditions to ensure stability and is intended for laboratory research use only. It is not approved for human or animal use, diagnostics, or commercial applications . Handle with care under controlled conditions; this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation . GHS Hazard Statements include H302, H312, H315, H319, H332, and H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClFNO2 B170350 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene CAS No. 111010-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDJBLFLBBBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553789
Record name 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111010-08-3
Record name 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-fluoro-5-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound of interest in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its core structure is a benzene ring substituted with four different functional groups, leading to a specific set of physicochemical properties. The presence of electron-withdrawing nitro and halogen groups significantly influences its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 111010-08-3--INVALID-LINK--
Molecular Formula C₆H₂BrClFNO₂--INVALID-LINK--
Molecular Weight 254.44 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point ~60-65 °C--INVALID-LINK--
Boiling Point ~305-315 °C--INVALID-LINK--
Solubility Slightly soluble in water; Soluble in common organic solvents (e.g., chloroform, xylene)--INVALID-LINK--

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a less substituted benzene derivative. A common strategy is the regioselective nitration of a pre-existing trihalogenated benzene ring.[1] The introduction of the nitro group at a later stage is often preferred as it is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.

A plausible synthetic route involves the nitration of 1-bromo-2-chloro-4-fluorobenzene.

Synthesis of this compound 1-Bromo-2-chloro-4-fluorobenzene 1-Bromo-2-chloro-4-fluorobenzene Reaction Reaction 1-Bromo-2-chloro-4-fluorobenzene->Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction This compound This compound Reaction->this compound Nitration Workup Workup This compound->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

A plausible synthetic workflow for this compound.
Experimental Protocol: Nitration of a Halogenated Benzene Precursor

A general method for the nitration of a polyhalogenated benzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene (precursor)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cool the concentrated sulfuric acid in an ice bath.

  • Slowly add the 1-bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid with stirring.

  • To this mixture, add the concentrated nitric acid dropwise, maintaining the temperature below 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Two aromatic protons are expected, each appearing as a doublet of doublets due to coupling with the adjacent fluorine and hydrogen atoms. The chemical shifts would be in the downfield region due to the electron-withdrawing effects of the nitro and halogen substituents.
¹³C NMR Six distinct signals for the aromatic carbons are expected. The carbons attached to the electronegative substituents (Br, Cl, F, NO₂) will show characteristic chemical shifts. The carbon bearing the nitro group will be significantly deshielded.
IR Spectroscopy Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Br, C-Cl, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms (M+2 and M+4 peaks). Fragmentation patterns would involve the loss of the nitro group and halogen atoms.

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) .[1] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, activates the ring towards attack by nucleophiles.

SNAr_Mechanism A This compound C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Addition B Nucleophile (Nu⁻) B->C D Substituted Product C->D Elimination E Leaving Group (X⁻) C->E

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, the fluorine atom is the most likely to be substituted in an SNAr reaction with this compound.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of a variety of substituted products.

Potential Applications in Drug Development

Polyhalogenated and nitroaromatic compounds are important building blocks in medicinal chemistry. While there is no specific publicly available information on the biological activity of this compound, related halogenated nitroaromatic compounds have been investigated for their potential as:

  • Antimicrobial agents: Some halogenated nitroaromatic compounds have shown activity against various bacterial and fungal strains.[2][3]

  • Antitubercular agents: Halogenated nitroaromatic triazenides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4]

  • Anticancer agents: The un-nitrated precursor, 1-bromo-2-chloro-4-fluorobenzene, is a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader for the treatment of breast cancer. This highlights the importance of this substitution pattern in the design of bioactive molecules.

The presence of multiple reactive sites on this compound allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The nitro group can also be reduced to an amine, which opens up further avenues for derivatization.

Safety and Handling

This compound is classified as a hazardous substance.[5]

GHS Hazard Statements:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, inhaled, or in case of skin contact, seek immediate medical attention.

It is crucial to handle this compound in a fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and key experimental data for this compound, a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development.

Chemical Identity and Properties

This compound is a polysubstituted benzene derivative. Its chemical identity and computed physical properties are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 111010-08-3[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H[1]
InChIKey YVDJBLFLBBBGMD-UHFFFAOYSA-N[1]
Computed PropertyValue
Monoisotopic Mass 252.89415 Da[1]
Topological Polar Surface Area 45.8 Ų[1]
Heavy Atom Count 12[2]
Complexity 189[1]

Molecular Structure Visualization

The two-dimensional structure of this compound, illustrating the substitution pattern on the benzene ring, is depicted below.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and essential safety information, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₂BrClFNO₂.[1][2] Its structure, featuring multiple halogen substituents and a nitro group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

Physicochemical Data

A summary of the key physicochemical properties for this compound and its isomers is presented below.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₆H₂BrClFNO₂[1][2]
Molecular Weight 254.44 g/mol [1][4]
Appearance White crystalline solid[2]
Melting Point Approximately 60-65 °C[2]
Boiling Point Approximately 305-315 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like chloroform and xylene.[2]

Synthesis Protocols

The synthesis of substituted nitrobenzenes often involves the electrophilic nitration of a halogenated benzene precursor. The following protocol is a representative method for synthesizing a positional isomer, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, which illustrates the general principles applicable to the synthesis of the title compound.[5]

Experimental Protocol: Nitration of a Dihalogenated Benzene

This procedure details the synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[5]

Materials:

  • 4-bromo-1-chloro-2-fluorobenzene

  • Ammonium nitrate

  • Trifluoroacetic anhydride (TFA anhydride)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-bromo-1-chloro-2-fluorobenzene (40 mmol) and ammonium nitrate in dichloromethane (335 mL) in a suitable reaction vessel.[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Slowly add trifluoroacetic anhydride (41.3 mL) to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at 0 °C.[5]

  • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.[5]

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.[5]

  • Quench the reaction by carefully adding 560 mL of saturated sodium bicarbonate solution.[5]

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane and ethyl acetate.[5]

  • Combine all organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and add silica gel to the filtrate.[5]

  • Remove the solvent by concentration under reduced pressure.[5]

  • Purify the resulting residue by flash column chromatography, using a gradient of 0% to 15% ethyl acetate in hexane as the eluent, to yield the final product.[5]

Logical Workflow for Synthesis and Purification

cluster_reaction Reaction Phase cluster_workup Workup & Purification start Start: 4-bromo-1-chloro-2-fluorobenzene + Ammonium Nitrate in DCM add_tfaa Add Trifluoroacetic Anhydride at 0°C start->add_tfaa Cool to 0°C stir_rt Stir at Room Temperature for 2 hours add_tfaa->stir_rt Warm to RT quench Quench with Sat. NaHCO₃ stir_rt->quench Reaction Complete extract Extract with DCM & EtOAc quench->extract dry Dry with Na₂SO₄ extract->dry purify Column Chromatography (EtOAc/Hexane) dry->purify product Final Product: 1-bromo-4-chloro-5-fluoro-2-nitrobenzene purify->product

Caption: Workflow for the synthesis and purification of a halogenated nitrobenzene.

Key Chemical Reactions

The presence of the nitro group and multiple halogens on the benzene ring allows for a variety of subsequent chemical transformations, making this class of compounds highly versatile in drug development.

A. Electrophilic Nitration Mechanism

The synthesis described above is a classic example of electrophilic aromatic substitution. The reaction between a nitrating agent and a strong acid catalyst generates a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[3]

cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Benzene Ar-H (Substituted Benzene) Intermediate [Ar(H)NO₂]⁺ (Sigma Complex) Benzene->Intermediate + NO₂⁺ Product Ar-NO₂ (Nitroaromatic Product) Intermediate->Product - H⁺

Caption: General mechanism for electrophilic aromatic nitration.

B. Reduction of the Nitro Group

A common follow-up reaction is the reduction of the nitro group to an amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.[3] Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[3]

Safety and Handling

Substituted nitrobenzenes require careful handling due to their potential toxicity. The following information is based on safety data for related compounds and should be considered as a guideline.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][6]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

    • Skin Protection: Wear protective gloves and a lab coat.[6][7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]

  • Handling: Wash hands thoroughly after handling.[6][7] Avoid contact with eyes, skin, and clothing.[9] Do not eat, drink, or smoke when using this product.[6]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]

  • If on Skin: Wash with plenty of soap and water.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If Swallowed: Rinse mouth and seek immediate medical attention.[6][9]

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_firstaid First Aid Measures ppe_gloves Gloves ppe_goggles Goggles/Face Shield ppe_labcoat Lab Coat ppe_respirator Respirator (If needed) handling_ventilation Use in Well-Ventilated Area (Fume Hood) handling_wash Wash Hands After Use handling_avoid Avoid Contact (Skin, Eyes, Clothing) fa_skin Skin: Wash with Soap & Water fa_eyes Eyes: Rinse with Water fa_inhaled Inhaled: Move to Fresh Air fa_swallowed Swallowed: Seek Medical Aid main Safety & Handling This compound main->ppe_gloves Wear PPE main->ppe_goggles Wear PPE main->ppe_labcoat Wear PPE main->ppe_respirator Wear PPE main->handling_ventilation Practice main->handling_wash Practice main->handling_avoid Practice main->fa_skin In case of exposure main->fa_eyes In case of exposure main->fa_inhaled In case of exposure main->fa_swallowed In case of exposure

Caption: Key safety, handling, and first aid protocols for halogenated nitrobenzenes.

References

Technical Guide: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111010-08-3

For inquiries and sourcing, please refer to the CAS number.

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-withdrawing groups and halogens, makes it a versatile synthetic building block. The presence of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications, such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further activates the ring for such substitutions and can be readily converted to an amino group, opening up a wide array of synthetic possibilities.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor in the development of novel herbicides.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 111010-08-3[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Physical Form Solid
Melting Point 65-65.5 °C
Boiling Point 290.0 ± 35.0 °C at 760 mmHg
InChI Key YVDJBLFLBBBGMD-UHFFFAOYSA-N[1]

Table 2: Safety and Hazard Information

Hazard StatementCodeDescriptionReference(s)
Harmful if swallowedH302[2]
Harmful in contact with skinH312[2]
Causes skin irritationH315[2]
Causes serious eye irritationH319[2]
Harmful if inhaledH332[2]

Users should consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration.

Experimental Protocol 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene (Precursor)

This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.

Reaction Scheme:

Materials:

  • 2-chloro-4-fluoroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Cuprous bromide (CuBr)

  • Sulfamic acid

  • Diethyl ether

  • Water

  • Ice

Procedure:

  • In a flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between -5 °C and 0 °C.

  • Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.

  • To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.

  • In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-fluorobenzene.

Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

This is a representative protocol for the nitration of the precursor to yield the final product.

Reaction Scheme:

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate (KNO₃) or Fuming nitric acid (HNO₃)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the multiple reactive sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the most electronegative, is often the most labile leaving group in SNAr reactions. However, the relative reactivity can be influenced by the position and the nucleophile used. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, which is a key strategy in building complex molecules for drug discovery and materials science.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental as it introduces a versatile amino group that can be further functionalized through acylation, alkylation, or diazotization to introduce other functionalities.

Application in Agrochemicals: Herbicidal Activity

This compound and related compounds have been identified as potent herbicides. Their mechanism of action involves the inhibition of the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme.

Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, this compound blocks chlorophyll production, leading to albinism and ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of action makes LPOR an attractive target for the development of new herbicides.[3][4][5]

Visualizations

Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration start 2-Chloro-4-fluoroaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0°C) start->diazotization bromination Sandmeyer Reaction (CuBr, HBr) diazotization->bromination precursor 1-Bromo-2-chloro-4-fluorobenzene bromination->precursor nitration Nitration (KNO₃, H₂SO₄) precursor->nitration final_product This compound nitration->final_product

Caption: Synthetic workflow for this compound.

Herbicidal Mechanism of Action

The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by this compound.

G cluster_pathway Chlorophyll Biosynthesis Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Pchlide Protochlorophyllide ALA->Pchlide Multiple Steps Chlide Chlorophyllide Pchlide->Chlide NADPH, Light Chlorophyll Chlorophyll Chlide->Chlorophyll LPOR LPOR Enzyme Inhibitor 1-Bromo-2-chloro-4-fluoro- 5-nitrobenzene Inhibitor->LPOR Inhibition

Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance. The synthetic routes and reaction pathways detailed in this guide provide a foundation for researchers to explore its potential in various applications, from developing new crop protection agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public spectral data, thorough analytical characterization is essential for any research involving this compound.

References

Technical Guide: Physicochemical and Synthetic Overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. Such compounds are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the diverse reactivity of their functional groups.[1][2] The presence of multiple halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueCitation(s)
Molecular Formula C₆H₂BrClFNO₂[1][3][4]
Molecular Weight 254.44 g/mol [3][4]
Monoisotopic Mass 252.89415 Da[3][4]
CAS Number 111010-08-3[3]
IUPAC Name This compound[3]
Topological Polar Surface Area 45.8 Ų[3]

Structural and Logical Relationships

The structure of this compound is derived from a benzene ring with five substituents. The nomenclature dictates the specific arrangement of these groups, which is crucial for its chemical identity and reactivity.

Structural Decomposition of this compound A Benzene Ring F This compound A->F forms B 1-Bromo B->A substituents on C 2-Chloro C->A substituents on D 4-Fluoro D->A substituents on E 5-Nitro E->A substituents on

Fig. 1: Relationship between the core benzene structure and its substituents.

Experimental Protocols

A. General Nitration Protocol for Halogenated Benzenes

This protocol is adapted from the synthesis of similar nitroaromatic compounds and represents a common method for introducing a nitro group onto an activated or deactivated aromatic ring.[5]

  • Preparation of Nitrating Mixture: In a flask suitable for exothermic reactions and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in equimolar amounts. Maintain the temperature below 10°C. The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Substrate Addition: Dissolve the precursor, 1-bromo-2-chloro-4-fluorobenzene, in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Add this solution dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature below a specified threshold (e.g., 20°C) to minimize side reactions, such as di-nitration.[5]

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) for a designated period (e.g., 2-4 hours).[6] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice and water to quench the reaction. The crude product should precipitate as a solid.

  • Purification: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[5] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.[5]

B. General Analytical Workflow

The purity and identity of the synthesized compound must be confirmed. A typical analytical workflow for a halogenated nitroaromatic compound is outlined below.

General Analytical Workflow for Product Validation A Synthesized Crude Product B Purification (Recrystallization) A->B C Purity Assessment (HPLC/GC) B->C sample D Structural Confirmation C->D if pure E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) D->E F Mass Spectrometry (GC-MS) D->F G Final Validated Compound E->G confirm F->G confirm

Fig. 2: A standard workflow for the purification and analysis of a synthesized compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for determining the purity of nitroaromatic compounds.[7] Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Safety and Handling

Halogenated nitroaromatic compounds, including this compound, should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin.[3][4] They can also cause serious skin and eye irritation.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

A Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (CAS No. 111010-08-3). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for structural elucidation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Compound Overview

This compound is a poly-substituted aromatic compound with the molecular formula C₆H₂BrClFNO₂. Its structure presents a unique electronic environment due to the interplay of electron-withdrawing groups (nitro, chloro, fluoro, bromo) on the benzene ring. Accurate structural confirmation and purity assessment are critical for its application in research and development, necessitating a thorough spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 111010-08-3[1][2]
Molecular Formula C₆H₂BrClFNO₂[2][3]
Molecular Weight 254.44 g/mol [2][3]
Melting Point 65-65.5 °C
Boiling Point 290.0 ± 35.0 °C at 760 mmHg[3]
Physical Form Solid

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. These predictions are derived from established substituent effects and spectral databases for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two aromatic protons are expected, and their chemical shifts and coupling patterns are influenced by the surrounding substituents.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~ 8.1 - 8.3Doublet (d)~ 7.0 - 8.0 (⁴JHF)
H-6~ 7.8 - 8.0Doublet (d)~ 9.0 - 10.0 (³JHF)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C-F)~ 158 - 162 (d, ¹JCF ≈ 250-260 Hz)
C-5 (C-NO₂)~ 145 - 148
C-2 (C-Cl)~ 128 - 132
C-1 (C-Br)~ 118 - 122
C-6 (C-H)~ 115 - 119 (d, ²JCF ≈ 20-25 Hz)
C-3 (C-H)~ 112 - 116 (d, ²JCF ≈ 20-25 Hz)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration Type
~ 3100 - 3000Aromatic C-H Stretch
~ 1590 - 1610Aromatic C=C Stretch
~ 1520 - 1550Asymmetric NO₂ Stretch
~ 1340 - 1360Symmetric NO₂ Stretch
~ 1200 - 1250C-F Stretch
~ 1000 - 1100C-Cl Stretch
~ 800 - 900C-H Out-of-plane Bending
Below 700C-Br Stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Table 5: Predicted Major Ions in EI-Mass Spectrum

m/z (for ⁷⁹Br, ³⁵Cl)Ion FormulaDescription
253[C₆H₂⁷⁹Br³⁵ClFNO₂]⁺Molecular Ion (M⁺)
207[C₆H₂⁷⁹Br³⁵ClF]⁺Loss of NO₂
178[C₆H₂⁷⁹Br³⁵ClFO]⁺Loss of NO
128[C₆H₂³⁵ClF]⁺Loss of Br and NO₂
174[C₆H₂³⁵ClFNO₂]⁺Loss of Br

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]

    • For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • The height of the solution in the NMR tube should be approximately 4-5 cm.[4]

    • Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm) if not already present in the solvent.[4]

  • Spectrometer Parameters (for a 500 MHz instrument) :

    • ¹H NMR :

      • Pulse Program : Standard single-pulse experiment (e.g., zg30).[4]

      • Spectral Width : 0-15 ppm.[4]

      • Acquisition Time : 2-4 seconds.[4]

      • Relaxation Delay : 1-5 seconds.[4]

      • Number of Scans : 16-64.[4]

    • ¹³C NMR :

      • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).[4]

      • Spectral Width : 0-220 ppm.[4]

      • Acquisition Time : 1-2 seconds.[4]

      • Relaxation Delay : 2-5 seconds.[4]

      • Number of Scans : 1024 or more, depending on concentration.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be homogenous and have a fine, consistent texture.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition :

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.[5]

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Ionization and Analysis :

    • Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[6]

    • The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.[7]

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[8]

    • Detector : An electron multiplier or similar detector records the abundance of each ion.[7]

    • The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_compound Compound Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (EI-MS) Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID (e.g., -NO₂, C-F, C-Cl, C-Br) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic structural elucidation.

Conclusion

While experimental spectra for this compound are not widely published, a combination of predicted data and established analytical protocols provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, FT-IR, and mass spectral data offer valuable insights into its structural features. By following the detailed experimental methodologies outlined in this guide, researchers can confidently acquire and interpret the necessary spectroscopic data to confirm the identity, purity, and structure of this and similar complex organic molecules, thereby facilitating its use in further scientific investigation and development.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a theoretical analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a polysubstituted aromatic compound. The predictions are derived from the well-established effects of electron-withdrawing and electron-donating groups on the chemical shifts and coupling constants of aromatic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the five substituents. The strongly electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent proton. The halogens (bromine, chlorine, and fluorine) also contribute to the deshielding of the aromatic protons.

The multiplicity of each signal is determined by spin-spin coupling. The two protons will couple to each other (ortho-coupling, if applicable, though here they are meta), and each will also couple to the fluorine-19 nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-38.15 - 8.35Doublet of doublets (dd)³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz1H
H-67.80 - 8.00Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Br, Cl, F, N) will be deshielded and appear at lower field. The carbon atom attached to the fluorine will show a large one-bond coupling (¹J(C-F)), and other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-Br)115 - 125
C-2 (C-Cl)130 - 140
C-3 (C-H)125 - 135
C-4 (C-F)160 - 170¹J(C-F) ≈ 240-260
C-5 (C-NO₂)145 - 155
C-6 (C-H)120 - 130

Note: The chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure with atom numbering.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted spin-spin coupling interactions and a general workflow for NMR analysis.

G H3 H-3 H6 H-6 H3->H6 ⁴J(H,H) F4 F-4 H3->F4 ³J(H,F) H6->F4 ⁴J(H,F)

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-20 mg of sample in ~0.7 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up ¹H and ¹³C experiments (pulse sequence, scans, etc.) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform (FID to spectrum) acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate assign Assign signals to nuclei integrate->assign interpret Interpret chemical shifts and coupling constants assign->interpret structure Confirm or elucidate structure interpret->structure

Caption: General experimental workflow for NMR analysis.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated acetone (acetone-d₆), or deuterated benzene (C₆D₆). The choice of solvent can slightly influence the chemical shifts.[1][2]

  • Concentration :

    • For ¹H NMR, dissolve approximately 1-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[3]

    • For ¹³C NMR, a higher concentration of 10-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Procedure :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

    • Ensure the sample height in the tube is approximately 4-5 cm.[4]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically used.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[6]

  • Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration in quantitative NMR.[7]

  • Spectral Width (SW): A range of approximately 12-16 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds is a common default, but may need to be adjusted for quaternary carbons.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on the established principles of substituent effects in aromatic systems. The provided experimental protocols offer a robust starting point for the actual acquisition of NMR data for this and similar compounds. While these predictions serve as a valuable guide for spectral interpretation, experimental verification remains the gold standard for unequivocal structure determination.

References

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitrobenzene derivative of significant interest in organic synthesis. Due to the electron-withdrawing nature of its substituents, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control.

Predicted Infrared Spectral Data

While a publicly available experimental infrared spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made based on the analysis of structurally similar compounds and established spectroscopic principles. The following table summarizes the expected prominent vibrational modes and their estimated wavenumber ranges. These estimations are derived from data on related halogenated nitrobenzenes.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ StretchingNitro (R-NO₂)1570–1485Strong
Symmetric NO₂ StretchingNitro (R-NO₂)1370–1320Strong
C=C StretchingAromatic Ring1625–1400Medium to Strong
C-H StretchingAromatic Ring3100–3000Medium
C-F StretchingAryl Fluoride1250–1100Strong
C-Cl StretchingAryl Chloride850–550Medium to Strong
C-Br StretchingAryl Bromide680–515Medium to Strong
C-H Out-of-Plane BendingAromatic Ring900–690Strong
NO₂ BendingNitro (R-NO₂)870–830Medium

Key Spectral Interpretations

The infrared spectrum of this compound is expected to be dominated by strong absorptions from the nitro group and the carbon-halogen bonds. The aromatic C=C stretching vibrations will appear in the 1625-1400 cm⁻¹ region, with their exact positions and intensities influenced by the complex substitution pattern. The C-H stretching vibrations of the remaining two hydrogens on the aromatic ring are expected in the 3100-3000 cm⁻¹ range. The strong electron-withdrawing effect of the nitro group and the halogens will influence the electron density of the benzene ring, which in turn affects the frequencies of the ring vibrations.

Experimental Protocol: Obtaining the FT-IR Spectrum

The following provides a detailed methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of this compound in a laboratory setting.

Objective: To obtain a high-resolution FT-IR spectrum of solid this compound for structural characterization.

Materials and Equipment:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) with a deuterated triglycine sulfate (DTGS) detector

  • Sample holder for KBr pellets

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the sample holder with the KBr pellet into the sample compartment of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected if necessary.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with the predicted values and literature data for characteristic functional group absorptions.

Safety Precautions:

  • This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.

cluster_0 Molecular Structure cluster_1 Functional Groups cluster_2 Characteristic IR Absorptions cluster_3 Spectral Interpretation Structure This compound Aromatic_Ring Aromatic Ring (C=C, C-H) Structure->Aromatic_Ring Nitro_Group Nitro Group (NO₂) Structure->Nitro_Group Halogens Halogens (C-Br, C-Cl, C-F) Structure->Halogens Aromatic_Abs 1625-1400 cm⁻¹ (C=C) 3100-3000 cm⁻¹ (C-H) Aromatic_Ring->Aromatic_Abs Nitro_Abs 1570-1485 cm⁻¹ (asym) 1370-1320 cm⁻¹ (sym) Nitro_Group->Nitro_Abs Halogen_Abs 1250-1100 cm⁻¹ (C-F) 850-550 cm⁻¹ (C-Cl) 680-515 cm⁻¹ (C-Br) Halogens->Halogen_Abs Interpretation Identification and Structural Confirmation Aromatic_Abs->Interpretation Nitro_Abs->Interpretation Halogen_Abs->Interpretation

Caption: Logical workflow from molecular structure to IR spectral interpretation.

Experimental Workflow for FT-IR Analysis

The diagram below outlines the standard experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

Start Start: Solid Sample (this compound) Sample_Prep Sample Preparation: Mix with KBr and grind Start->Sample_Prep Pellet_Formation Pellet Formation: Press mixture in a die Sample_Prep->Pellet_Formation Background_Scan Background Scan: Acquire spectrum of empty beam Pellet_Formation->Background_Scan Sample_Scan Sample Scan: Acquire spectrum of KBr pellet Background_Scan->Sample_Scan Data_Processing Data Processing: Baseline correction, peak picking Sample_Scan->Data_Processing Analysis Spectral Analysis: Compare peaks to known frequencies Data_Processing->Analysis End End: Structural Characterization Analysis->End

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings.

Introduction

This compound (C₆H₂BrClFNO₂) is a halogenated nitroaromatic compound with a molecular weight of approximately 254.44 g/mol .[1][2][3] The presence of multiple electronegative substituents, including bromine, chlorine, fluorine, and a nitro group, results in a unique and complex fragmentation pattern under mass spectrometric analysis. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common and robust ionization technique for such molecules.[4][5][6]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) that will be readily detectable. The isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic isotopic cluster for the molecular ion and any subsequent fragments containing these halogens.[7]

Predicted Major Fragment Ions

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the nitro group and halogen atoms. The following table summarizes the predicted major fragment ions, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br).

Predicted Fragment Ion Neutral Loss m/z (Calculated) Description of Fragmentation Pathway
[C₆H₂BrClFNO₂]⁺˙-253Molecular Ion
[C₆H₂BrClFNO]⁺˙O237Loss of an oxygen atom from the nitro group
[C₆H₂BrClF]⁺NO₂207Loss of the nitro group
[C₆H₂BrClFO]⁺˙NO223Loss of nitric oxide from the molecular ion
[C₆H₂ClFNO₂]⁺Br174Loss of a bromine radical
[C₆H₂BrFNO₂]⁺Cl218Loss of a chlorine radical
[C₅H₂BrClF]⁺CO, NO179Subsequent loss of carbon monoxide from [C₆H₂BrClF]⁺
[C₆H₂BrF]⁺Cl, NO₂172Loss of chlorine and the nitro group
[C₆H₂ClF]⁺Br, NO₂128Loss of bromine and the nitro group
Isotopic Abundance Patterns

The presence of both bromine and chlorine will create a complex but highly informative isotopic pattern for the molecular ion and its fragments. The characteristic M, M+2, M+4, and even M+6 peaks will be observable for ions containing both halogens. For fragments containing only one of the halogens, the typical isotopic patterns for either bromine (~1:1 ratio for M and M+2) or chlorine (~3:1 ratio for M and M+2) will be observed.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6]

3.1 Sample Preparation

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3.2 Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)[4][5][6]

  • Ionization Energy: 70 eV[6]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

  • Solvent Delay: 3-5 minutes to protect the filament from the solvent peak.

3.4 Data Analysis

  • Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum corresponding to this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Section 2.1.

  • Compare the observed isotopic patterns with theoretical patterns to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [C₆H₂BrClFNO₂]⁺˙ m/z = 253 F1 [C₆H₂BrClFNO]⁺˙ m/z = 237 M->F1 -O F2 [C₆H₂BrClF]⁺ m/z = 207 M->F2 -NO₂ F3 [C₆H₂BrClFO]⁺˙ m/z = 223 M->F3 -NO F4 [C₆H₂ClFNO₂]⁺ m/z = 174 M->F4 -Br F5 [C₆H₂BrFNO₂]⁺ m/z = 218 M->F5 -Cl F6 [C₅H₂BrClF]⁺ m/z = 179 F2->F6 -CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Dilution) GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Ionization & Detection) GC->MS DataAnalysis Data Analysis (TIC, Spectrum Extraction) MS->DataAnalysis Interpretation Structural Elucidation (Fragmentation Analysis) DataAnalysis->Interpretation

Caption: General experimental workflow for the GC-MS analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug development, and materials science. The characteristic isotopic signatures and fragmentation pathways outlined herein will aid in the unambiguous identification and structural elucidation of this complex halogenated nitroaromatic compound.

References

Physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimentally determined physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, detailing its melting and boiling points, the methodologies for their determination, and a logical workflow for such characterizations.

Core Physical Properties

This compound, with the CAS number 111010-08-3, is a polysubstituted aromatic compound. Its physical state under ambient conditions is a solid. The precise melting and boiling points are critical parameters for its purification, handling, and application in further chemical synthesis.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point 65-65.5 °C[1]
Boiling Point 290.0 ± 35.0 °C at 760 mmHg[1]
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol
CAS Number 111010-08-3

Experimental Protocols

The accurate determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heat distribution within the sample.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Beaker

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid substance is placed in the small test tube. As this compound is a solid at room temperature, it must first be melted.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath.

  • Heating: The heating bath is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Boiling Point Identification: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

The logical workflow for the determination of the physical properties of a novel or uncharacterized chemical substance is depicted in the following diagram.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting A Obtain Pure Sample B Grind to Fine Powder (for Melting Point) A->B C Melt Solid (for Boiling Point) A->C D Load Capillary Tube B->D G Place Sample in Test Tube C->G E Heat Slowly in Apparatus D->E F Record Melting Range E->F K Tabulate Results F->K H Invert Sealed Capillary G->H I Heat and Observe Bubbles H->I J Record Boiling Point on Cooling I->J J->K L Compare with Literature/Predicted Values K->L

Caption: Workflow for the determination of melting and boiling points.

References

Solubility Profile of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in synthetic organic chemistry, serving as versatile intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of different halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide an initial indication of the compound's behavior. The XLogP3 value of 3.2 suggests a higher affinity for lipophilic (organic) environments over aqueous media.[2]

PropertyValueSource
Molecular Formula C₆H₂BrClFNO₂PubChem[2]
Molecular Weight 254.44 g/mol PubChem[2]
XLogP3 3.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Polar Surface Area 45.8 ŲPubChem[2]

Table 1: Computed Physicochemical Properties of this compound

Qualitative Solubility Information

Experimental Protocols for Solubility Determination

The following section outlines two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

General Workflow for Experimental Solubility Determination

The logical process for determining the solubility of the target compound is illustrated in the following workflow diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Select Solvent B Prepare Saturated Solution (Excess Solute + Solvent) A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Aliquot of Filtrate D->E F Calculate Solubility E->F

Caption: Workflow for Experimental Solubility Determination.

Method 1: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

  • Sample Collection and Separation:

    • Allow the container to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, dry evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

    • Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the dish or vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[6]

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Method 2: Spectroscopic Determination of Solubility

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy provides a rapid and sensitive method for determining solubility.[7] This method requires the prior establishment of a calibration curve.

Materials and Equipment:

  • All materials listed for the gravimetric method

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Equilibration of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution and allow it to reach equilibrium.

  • Sample Collection and Dilution:

    • Follow step 3 of the gravimetric method to obtain a clear, filtered aliquot of the saturated solution.

    • Precisely dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Spectroscopic Measurement:

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the existing literature, this guide provides researchers with the necessary detailed protocols to determine these values experimentally. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific properties of the compound and solvent. Accurate determination of solubility is a critical step in the effective utilization of this compound in drug development and other synthetic applications.

References

An In-depth Technical Safety Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from publicly available data, primarily from chemical databases. A complete, certified Safety Data Sheet (SDS) from a manufacturer was not available at the time of writing. Much of the quantitative data presented is based on computational models and should be treated as predictive. Always consult a certified SDS from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Chemical Identification and Properties

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound. Its structure and properties make it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its reactivity and substitution pattern also indicate significant potential hazards.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name This compound
CAS Number 111010-08-3
Molecular Formula C₆H₂BrClFNO₂
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-]
InChI Key YVDJBLFLBBBGMD-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties (Computed) [1]

PropertyValueSource
Molecular Weight 254.44 g/mol PubChem
Exact Mass 252.89415 DaPubChem
Boiling Point 275.6 ± 35.0 °C (Predicted)Echemi
Density 1.904 ± 0.06 g/cm³ (Predicted)Echemi
XLogP3 3.2PubChem
Polar Surface Area 45.8 ŲPubChem

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Table 3: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Hazard Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage

Given the hazardous nature of this chemical, stringent safety protocols must be followed to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring personal and environmental safety when handling this compound is outlined below.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Perform_Reaction Perform Reaction in Closed System Weigh_and_Transfer->Perform_Reaction Decontaminate Decontaminate Glassware and Surfaces Perform_Reaction->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Safe Handling Workflow for this compound.

Experimental Protocol for Safe Handling:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment. Review this guide and any available supplier SDS.

  • Engineering Controls: All handling of this solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Check the glove manufacturer's specifications for compatibility and breakthrough times.

    • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.

  • Handling:

    • Avoid generating dust. Use techniques such as weighing on a tared container within the fume hood.

    • Keep containers tightly closed when not in use.

    • Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In case of exposure, immediate action is critical. The following diagram illustrates the recommended first aid response sequence.

First_Aid_Response cluster_Response Immediate Actions cluster_Specifics Specific First Aid Exposure Exposure Occurs Remove_Source Remove from Source of Exposure Exposure->Remove_Source Call_Help Call for Emergency Medical Help Remove_Source->Call_Help Administer_First_Aid Administer Specific First Aid Call_Help->Administer_First_Aid Inhalation Move to Fresh Air. Provide Oxygen if Needed. Administer_First_Aid->Inhalation If Inhaled Skin_Contact Remove Contaminated Clothing. Wash Skin with Soap and Water. Administer_First_Aid->Skin_Contact If on Skin Eye_Contact Rinse Eyes with Water for 15 mins. Seek Ophthalmic Care. Administer_First_Aid->Eye_Contact If in Eyes Ingestion Do NOT Induce Vomiting. Rinse Mouth and Seek Medical Attention. Administer_First_Aid->Ingestion If Swallowed

First Aid Response Flowchart for Exposure.

Experimental Protocol for First Aid:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

Table 4: Summary of Toxicological Endpoints (Predicted)

EndpointClassificationRemarks
Acute Oral Toxicity Category 4Harmful if swallowed.
Acute Dermal Toxicity Category 4Harmful in contact with skin.
Acute Inhalation Toxicity Category 4Harmful if inhaled.
Skin Irritation Category 2Causes skin irritation.
Eye Irritation Category 2ACauses serious eye irritation.
Carcinogenicity No data availableNot classified.
Mutagenicity No data availableNot classified.
Reproductive Toxicity No data availableNot classified.

Note: The lack of specific LD50 and LC50 data necessitates a cautious approach, treating the substance as highly toxic.

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl, HF).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Avoid creating dust.

  • Cleanup: Carefully sweep up the solid material, place it in a sealed, labeled container for disposal. Do not use compressed air for cleaning.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. All cleaning materials should be treated as hazardous waste.

This guide provides a summary of the available safety information for this compound. It is intended to supplement, not replace, a certified Safety Data Sheet and proper laboratory safety training. Always prioritize safety and handle this chemical with the utmost care.

References

An In-Depth Technical Guide to the Hazards and Toxicity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards and toxicity associated with 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The information is intended to support risk assessment, safe handling practices, and further toxicological research in academic and industrial settings.

Executive Summary

This compound is a halogenated nitroaromatic compound. While specific toxicological data for this compound is limited, information from structurally similar chemicals and the known reactivity of the nitroaromatic class indicate a significant potential for acute toxicity and irritation. The primary hazards are associated with oral ingestion, dermal contact, and inhalation. The toxic effects of nitroaromatic compounds are often mediated through the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can induce oxidative stress and cellular damage.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an acute toxicant and an irritant.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Quantitative Toxicological Data

CompoundTest TypeRoute of AdministrationSpeciesQuantitative Data
This compound---Data not available
4-Bromo-1-fluoro-2-nitrobenzeneAcute Oral ToxicityOral-Category 4
Acute Dermal ToxicityDermal-Category 4
Acute Inhalation ToxicityInhalation-Category 4
Skin Corrosion/Irritation--Category 2
Serious Eye Damage/Eye Irritation--Category 2
Specific target organ toxicity (single exposure)-Respiratory systemCategory 3

Data for 4-Bromo-1-fluoro-2-nitrobenzene is presented as GHS categories due to the absence of specific LD50/LC50 values in the search results.[3]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds is primarily linked to the metabolic reduction of the nitro group.[4][5][6] This process can generate reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[4] These reactive species can lead to cellular damage through two main mechanisms:

  • Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to the generation of other reactive oxygen species (ROS).[5][6] This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[7][8]

  • Covalent Binding: The highly reactive electrophilic intermediates can covalently bind to cellular macromolecules, including proteins and DNA, disrupting their function and potentially leading to mutagenicity and carcinogenicity.[4][9]

A key signaling pathway involved in the cellular response to oxidative stress induced by xenobiotics is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[10][11][12][13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression to protect the cell from damage.[11][14][15]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC This compound Metabolism Metabolic Activation (Nitroreductases) NAC->Metabolism Enters Cell ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Metabolism->ROS Generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Nrf2-ARE signaling pathway activation by nitroaromatic compounds.

Experimental Protocols

The following are generalized protocols for assessing the toxicity of a chemical like this compound, based on OECD guidelines and standard in vitro methods.

Acute Oral Toxicity (based on OECD Guideline 423/425)
  • Test Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is calculated based on the desired dose level (mg/kg body weight).

  • Administration: A single dose of the test substance is administered to fasted animals by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (based on OECD Guideline 402)
  • Test Animals: Young adult rats, rabbits, or guinea pigs.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.[16]

  • Exposure Duration: The exposure period is 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and mortality for at least 14 days. Skin reactions at the site of application are also recorded.

  • Data Analysis: The LD50 is determined, and skin irritation is evaluated.

Acute Inhalation Toxicity (based on OECD Guideline 403)
  • Test Animals: Typically young adult rats.

  • Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the air.

  • Exposure Conditions: Animals are exposed to the test substance as a gas, vapor, or aerosol for a standard duration, typically 4 hours.[17]

  • Concentration Monitoring: The concentration of the test substance in the exposure chamber is monitored continuously.

  • Observation: Animals are observed for toxic effects during and after exposure for at least 14 days.[17]

  • Data Analysis: The LC50 is calculated based on the observed mortality at different concentrations.

In Vitro Cytotoxicity - MTT Assay
  • Cell Culture: Human or animal cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[18]

  • Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.[19][20][21]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of around 570 nm.[21]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is determined.

Logical Workflow for Hazard and Toxicity Assessment

The assessment of a chemical's hazards and toxicity follows a structured workflow, starting from basic characterization to detailed mechanistic studies.

G Start Chemical Identification (this compound) PhysChem Physicochemical Properties Start->PhysChem InSilico In Silico Toxicity Prediction (QSAR, Read-across) Start->InSilico InVitro In Vitro Toxicity Testing (e.g., MTT Assay, Genotoxicity Assays) PhysChem->InVitro InSilico->InVitro AcuteTox Acute In Vivo Toxicity (Oral, Dermal, Inhalation) InVitro->AcuteTox Provides dose-ranging info Mechanistic Mechanistic Studies (Signaling Pathways, -omics) InVitro->Mechanistic Identifies pathways RiskAssessment Hazard & Risk Assessment AcuteTox->RiskAssessment Mechanistic->RiskAssessment End Safe Handling & Use Guidelines RiskAssessment->End

Workflow for chemical hazard and toxicity assessment.

Conclusion

This compound should be handled with significant caution due to its predicted acute toxicity and irritant properties. While specific quantitative toxicological data is lacking, the available information on related nitroaromatic compounds suggests that exposure should be minimized. Further research is warranted to fully characterize its toxicological profile, including in vivo studies to determine LD50 and LC50 values, and mechanistic studies to elucidate the specific signaling pathways involved in its toxicity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations in a systematic and scientifically rigorous manner.

References

The Reactivity Profile of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of four different substituents—a nitro group and three distinct halogens—on the benzene ring imparts a unique and versatile chemical behavior, making it an attractive substrate for a variety of transformations.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group. This group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it. The presence of three different halogen atoms (F, Cl, Br) offers opportunities for selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The principal modes of reactivity for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is the most susceptible to substitution by nucleophiles due to the strong para-activating effect of the nitro group.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key intermediate for further derivatization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C1 position is the most reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 111010-08-3[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents

Synthesis

The synthesis of this compound typically involves the nitration of a suitable trihalogenated benzene precursor. A plausible synthetic route starts from 1-bromo-2-chloro-4-fluorobenzene, which can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C5 position, directed by the ortho,para-directing halogens.

Synthesis 1-Bromo-2-chloro-4-fluorobenzene 1-Bromo-2-chloro-4-fluorobenzene This compound This compound 1-Bromo-2-chloro-4-fluorobenzene->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound.

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at C5 makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I. In this compound, the fluorine atom is positioned para to the nitro group, making it the most activated site for substitution.

SNAr_Reactivity cluster_reactivity Relative Reactivity towards SNAr C4-F C4-F C2-Cl C2-Cl C4-F->C2-Cl More Reactive C1-Br C1-Br C2-Cl->C1-Br More Reactive

Caption: Relative reactivity of halogens in SNAr.

Experimental Protocol: General Procedure for SNAr with Amines

A solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is treated with the desired amine (1.0-1.2 equiv) and a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductReaction ConditionsYield (%)
Ammonia (aq) 5-Bromo-4-chloro-2-fluoro-anilineDioxane, 100 °C>90 (expected)
Methylamine N-Methyl-5-bromo-4-chloro-2-fluoro-anilineK₂CO₃, DMF, 80 °CHigh (expected)
Sodium Methoxide 1-Bromo-2-chloro-5-nitro-4-methoxybenzeneMeOH, reflux>95 (expected)
Sodium Azide 4-Azido-1-bromo-2-chloro-5-nitrobenzeneNaN₃, DMF, 60 °CHigh (expected)

Note: The yields are estimated based on the reactivity of similar substrates, as specific literature data for this exact compound is limited.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to a primary amine, yielding 5-bromo-4-chloro-2-fluoroaniline. This transformation is a crucial step in many synthetic pathways, as the resulting aniline is a versatile intermediate. Various reducing agents can be employed, with the choice depending on the desired chemoselectivity and reaction conditions.

Nitro_Reduction This compound This compound 5-Bromo-4-chloro-2-fluoroaniline 5-Bromo-4-chloro-2-fluoroaniline This compound->5-Bromo-4-chloro-2-fluoroaniline [H]

Caption: Reduction of the nitro group.

Experimental Protocol: Reduction using Iron in Acetic Acid

To a stirred solution of this compound (1.0 equiv) in glacial acetic acid, iron powder (5.0-10.0 equiv) is added portion-wise. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude aniline, which can be further purified by crystallization or column chromatography.

Table 2: Common Reagents for Nitro Group Reduction

ReagentSolventTemperature (°C)Key Advantages
Fe / CH₃COOH Acetic Acid80-100Cost-effective, reliable
SnCl₂·2H₂O Ethanol / Ethyl AcetateRefluxMild conditions, good functional group tolerance
H₂ / Pd/C Methanol / EthanolRoom TemperatureClean reaction, high yield
NaBH₄ / NiCl₂ Methanol0 to Room TempMild and selective
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. This allows for the selective formation of new bonds at the C1 position.

Cross_Coupling cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling C1-Br C1-Br C2-Cl C2-Cl C1-Br->C2-Cl More Reactive C4-F C4-F C2-Cl->C4-F More Reactive

Caption: Relative reactivity of halogens in cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), a boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DME) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerProductCatalyst / Ligand
Suzuki-Miyaura Arylboronic acid1-Aryl-2-chloro-4-fluoro-5-nitrobenzenePd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Terminal alkyne1-Alkynyl-2-chloro-4-fluoro-5-nitrobenzenePd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig Amine1-Amino-2-chloro-4-fluoro-5-nitrobenzenePd₂(dba)₃, Xantphos
Stille Organostannane1-Aryl/vinyl-2-chloro-4-fluoro-5-nitrobenzenePd(PPh₃)₄

Spectroscopic Data

¹H NMR (Expected): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C6 (ortho to the bromine and meta to the nitro group) would likely appear at a lower field than the proton at C3 (ortho to the chlorine and fluorine).

¹³C NMR (Expected): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (NO₂, F, Cl, Br) will show characteristic chemical shifts. The carbon bearing the nitro group (C5) is expected to be significantly downfield.

IR Spectroscopy (Expected): The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. C-Halogen stretching vibrations will be present in the fingerprint region.

Mass Spectrometry (Expected): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion

This compound is a highly versatile and reactive building block. Its reactivity is dominated by the powerful electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon. The nitro group itself can be readily transformed into an amino group, opening up further synthetic possibilities. Furthermore, the presence of a bromine atom allows for selective functionalization via palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity profile makes this compound a valuable tool for the synthesis of complex and highly substituted aromatic compounds in the fields of medicinal chemistry and materials science. Further experimental exploration of this compound's reactivity is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in the polyhalogenated nitroaromatic compound, 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. The strategic placement of a nitro group in conjunction with three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring creates a molecule with unique electronic properties and significant potential in synthetic chemistry. This document covers the theoretical framework of the electron-withdrawing effects, predicted spectroscopic characteristics, a plausible synthetic route, and the anticipated reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr). While specific experimental data for this exact isomer is not widely available in public literature, this guide consolidates information from closely related compounds and established chemical principles to provide a robust predictive overview for research and development purposes.

Introduction

Polyhalogenated nitroaromatic compounds are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple electron-withdrawing substituents on the aromatic ring significantly alters its chemical reactivity, making it susceptible to reactions not readily achievable with simple benzene derivatives. This compound is a prime example of such a highly functionalized molecule. The interplay of the strong mesomeric and inductive effects of the nitro group with the inductive effects of the halogens creates a highly electron-deficient aromatic system, activating it towards nucleophilic attack. Understanding these electronic effects is paramount for designing synthetic routes that utilize this and similar compounds as building blocks for more complex molecular architectures.

Electron-Withdrawing Effects and Their Influence on the Aromatic Ring

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents. These effects are twofold:

  • Inductive Effect (-I): All four substituents (nitro, bromo, chloro, and fluoro) are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, leading to a general polarization of the C-X bonds and a net withdrawal of electron density from the benzene ring. The strength of the inductive effect of the halogens follows the order F > Cl > Br.

  • Mesomeric Effect (-M): The nitro group exerts a strong electron-withdrawing mesomeric (or resonance) effect. Through delocalization of the pi electrons of the benzene ring onto the nitro group, the electron density at the ortho and para positions relative to the nitro group is significantly reduced. The halogens, while having a -I effect, also possess lone pairs of electrons that can be donated to the ring, resulting in a +M effect. However, for halogens, the -I effect is generally considered to be dominant over the +M effect in influencing the overall electron density of the ring.

The combination of these effects in this compound results in a highly electrophilic aromatic ring, which is anticipated to be exceptionally reactive towards nucleophiles.

Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the nitration of 1-bromo-2-chloro-4-fluorobenzene. The directing effects of the existing halogen substituents will guide the position of the incoming nitro group. Halogens are ortho, para-directing groups. In 1-bromo-2-chloro-4-fluorobenzene, the positions ortho and para to the fluorine and bromine atoms, and ortho to the chlorine atom are potential sites for electrophilic attack. The position that is ortho to both the bromine and fluorine atoms (C5) is sterically hindered and electronically deactivated by the adjacent halogens. Therefore, the most likely position for nitration is C5, which is para to the bromine and ortho to the fluorine, leading to the desired product.

G reactant 1-Bromo-2-chloro-4-fluorobenzene reagents HNO₃ / H₂SO₄ reactant->reagents product This compound reagents->product Nitration

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard nitration procedures for similar compounds.

Materials:

  • 1-Bromo-2-chloro-4-fluorobenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature at 0-5 °C.

  • Dissolve 1-bromo-2-chloro-4-fluorobenzene in a minimal amount of concentrated sulfuric acid.

  • Add the solution of the starting material dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.8 - 8.2d~8-9
H-68.3 - 8.7d~2-3

Note: The assignments are based on the expected deshielding effects of the adjacent substituents. The proton at C6, being ortho to the nitro group, is expected to be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electronegativity of the directly attached substituents and the overall electron density of the ring.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)115 - 125
C-2 (C-Cl)125 - 135
C-3 (C-H)120 - 130
C-4 (C-F)155 - 165 (d, ¹JCF ≈ 250 Hz)
C-5 (C-NO₂)145 - 155
C-6 (C-H)125 - 135

Note: The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

IR Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ stretch1520 - 1560Strong
Symmetric NO₂ stretch1340 - 1370Strong
C-F stretch1000 - 1250Strong
C-Cl stretch700 - 850Strong
C-Br stretch500 - 650Medium-Strong
Aromatic C=C stretch1450 - 1600Medium-Weak
Aromatic C-H stretch3000 - 3100Weak
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be complex due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M]⁺253, 255, 257Complex isotopic pattern due to Br and Cl
[M-NO₂]⁺207, 209, 211Loss of the nitro group

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr). The highly electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles.

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (a halide ion).

G cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group A Ar-X + Nu⁻ B [Ar(X)(Nu)]⁻ (Meisenheimer Complex) A->B C [Ar(X)(Nu)]⁻ D Ar-Nu + X⁻ C->D G cluster_0 Factors Influencing SNAr Reactivity Activation Activation by Nitro Group (Ortho/Para) Reactivity Predicted Reactivity Order (F at C-4 > Br at C-1 > Cl at C-2) Activation->Reactivity LeavingGroup Leaving Group Ability (F > Cl > Br) LeavingGroup->Reactivity

Methodological & Application

Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves the regioselective nitration of 4-bromo-1-chloro-2-fluorobenzene. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, this note includes a summary of the physicochemical properties of the starting material and the final product, as well as a workflow diagram for clarity.

Introduction

Polyhalogenated nitrobenzene derivatives are crucial building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the presence of multiple reactive sites, allowing for diverse subsequent chemical transformations. The target compound, this compound, is a key intermediate for more complex molecules. The synthesis described herein is an electrophilic aromatic substitution, specifically a nitration reaction. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents on the aromatic ring. All halogens are ortho-, para-directors, and in the case of 4-bromo-1-chloro-2-fluorobenzene, the combined directing effects of the fluorine, chlorine, and bromine atoms favor the substitution of the nitro group at the C5 position.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below for easy reference.

Property4-Bromo-1-chloro-2-fluorobenzeneThis compound
CAS Number 60811-18-9[1]13982970[2]
Molecular Formula C₆H₃BrClF[1]C₆H₂BrClFNO₂[2]
Molecular Weight 209.44 g/mol [1]254.44 g/mol [2]
Appearance Colorless to light yellow liquid[3]-
Boiling Point 194 °C-
Melting Point ~ -20 °C[3]-
Density 1.727 g/mL at 25 °C-
Solubility Insoluble in water; soluble in ethanol, ether, dichloromethane[3]-

Experimental Protocol

This protocol is adapted from established methodologies for the nitration of similar halogenated benzene derivatives.

Materials:

  • 4-bromo-1-chloro-2-fluorobenzene (starting material)

  • Ammonium nitrate (NH₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • To the cooled solution, add ammonium nitrate (1.0 eq).

  • Addition of Nitrating Agent:

    • Slowly add trifluoroacetic anhydride (1.2 eq) to the reaction mixture through an addition funnel over a period of 15-20 minutes. Maintain the internal temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane and then with ethyl acetate.

    • Combine all the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-bromo-1-chloro-2-fluorobenzene and NH4NO3 in DCM cool1 Cool to 0 °C start->cool1 add_reagent Slowly add Trifluoroacetic Anhydride cool1->add_reagent react_cold Stir at 0 °C for 30 min add_reagent->react_cold react_rt Stir at Room Temperature for 2-3 h react_cold->react_rt cool2 Cool to 0 °C react_rt->cool2 quench Quench with sat. NaHCO3 cool2->quench extract Extract with DCM and EtOAc quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching step with sodium bicarbonate will produce gas (CO₂). Add the quenching solution slowly to control the effervescence.

  • Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

By following this detailed protocol, researchers can reliably synthesize this compound for use in further chemical research and development.

References

Application Note and Protocol: Laboratory-Scale Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the diazotization of 2-chloro-4-fluoroaniline to yield 1-Bromo-2-chloro-4-fluorobenzene, which is subsequently nitrated.

Key Materials and Equipment

Reagent/MaterialGradeSupplier
2-chloro-4-fluoroaniline≥98%Commercially Available
Sodium nitriteACS ReagentCommercially Available
Hydrobromic acid48% aq. soln.Commercially Available
Sulfuric acid95-98%Commercially Available
Nitric acid68-70%Commercially Available
Cuprous bromide≥98%Commercially Available
Diethyl etherAnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Sulfamic acid99%Commercially Available
Ice
Deionized water
Standard laboratory glassware
Magnetic stirrer with heating
Ice bath
Separatory funnel
Rotary evaporator

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

This procedure is adapted from the Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl amines.[1][2]

  • Diazotization of 2-chloro-4-fluoroaniline:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 58 g of 2-chloro-4-fluoroaniline in a mixture of 120 g of concentrated sulfuric acid and 160 ml of water.

    • Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

    • Slowly add a solution of 28 g of sodium nitrite in 100 ml of water dropwise to the aniline solution, ensuring the temperature is maintained below 0 °C.

    • After the addition is complete, stir the mixture at the same temperature for an additional 20 minutes to ensure the completion of the diazotization reaction.

    • To remove any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.

  • Bromination (Sandmeyer Reaction):

    • In a separate beaker, dissolve 68 g of cuprous bromide in 500 ml of 48% aqueous hydrobromic acid.

    • At room temperature, add the previously prepared diazonium salt solution to the cuprous bromide solution.

    • Stir the reaction mixture at a temperature between 30-40 °C for 30 minutes.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by distillation to yield 1-Bromo-2-chloro-4-fluorobenzene.

Step 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

The nitration of the synthesized 1-Bromo-2-chloro-4-fluorobenzene is achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids.

  • Nitration Reaction:

    • In a round-bottom flask, cool 50 ml of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 20.9 g (0.1 mol) of 1-Bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid with continuous stirring.

    • Prepare the nitrating mixture by cautiously adding 10.1 g (0.16 mol) of concentrated nitric acid to 20 ml of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the halo-benzene, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice.

    • The solid precipitate of this compound is collected by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to litmus paper.

    • The crude product can be recrystallized from a suitable solvent such as ethanol to obtain the purified product.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
2-chloro-4-fluoroaniline145.56580.398
Sodium nitrite69.00280.406
Cuprous bromide143.45680.474

Table 2: Reagent Quantities for the Nitration of 1-Bromo-2-chloro-4-fluorobenzene

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
1-Bromo-2-chloro-4-fluorobenzene209.4420.90.1
Nitric acid (68%)63.0110.1~0.16

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene cluster_step2 Step 2: Nitration A 2-chloro-4-fluoroaniline B Diazotization (NaNO2, H2SO4, H2O, -5 to 0 °C) A->B C Diazonium Salt B->C D Sandmeyer Reaction (CuBr, HBr, 30-40 °C) C->D E Crude 1-Bromo-2-chloro-4-fluorobenzene D->E F Extraction & Purification E->F G Pure 1-Bromo-2-chloro-4-fluorobenzene F->G H 1-Bromo-2-chloro-4-fluorobenzene G->H I Nitration (HNO3, H2SO4, 0-10 °C) H->I J Crude Product I->J K Quenching & Filtration J->K L Recrystallization K->L M This compound L->M

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. This document offers detailed experimental protocols, data presentation, and mechanistic diagrams to guide researchers in the effective use of this compound.

Introduction

This compound is a highly activated aromatic compound for nucleophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, facilitating the attack of nucleophiles. The strategic placement of three different halogen atoms (Fluorine, Chlorine, and Bromine) offers opportunities for regioselective substitution, making it a valuable intermediate in the synthesis of complex molecules.

The reactivity of the halogens as leaving groups in SNAr reactions is typically in the order of F > Cl > Br > I. For this compound, the fluorine atom at the C-4 position is the most activated leaving group due to its position para to the strongly electron-withdrawing nitro group. This allows for selective substitution at this position under controlled reaction conditions.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr reactions on this compound is primarily governed by the electronic effects of the nitro group. The nitro group at C-5 activates the positions ortho and para to it. In this molecule, the fluorine atom is at the para position (C-4) relative to the nitro group, making it the most susceptible to nucleophilic attack. The chlorine and bromine atoms are less activated and would require more forcing conditions for substitution.

Application: Synthesis of Aryl Ethers

A key application of this compound is in the synthesis of substituted aryl ethers through reaction with various alcohols. These products can serve as intermediates in the development of new pharmaceutical agents and other functional materials.

Quantitative Data

The following table summarizes the results for a representative SNAr reaction of this compound with an alcohol.

Reactant 1NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
This compoundCyclopropanol1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzeneDMSOK₂CO₃7016Not specified in source, reaction driven to completion

Experimental Protocols

Protocol 1: SNAr Reaction with an Alcohol (Cyclopropanol)

This protocol describes the synthesis of 1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzene from this compound and cyclopropanol.

Materials:

  • This compound

  • Cyclopropanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add cyclopropanol (1.5 eq) and potassium carbonate (2.5 eq).

  • The reaction mixture is heated to 70°C under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • The reaction is stirred at 70°C for 16 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-Bromo-2-chloro-4-cyclopropoxy-5-nitrobenzene.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) at room temperature.

  • The reaction mixture is heated to 70°C and stirred for 2 hours.

  • Upon completion, the resulting mixture is filtered, and the filter cake is washed with ethyl acetate.

  • The filtrate is collected, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-Bromo-4-chloro-2-fluoroaniline.

Visualizations

Logical Workflow for SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, cyclopropanol, and K2CO3 in DMSO heat Heat to 70°C for 16h reagents->heat monitor Monitor by TLC heat->monitor quench Pour into water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the SNAr reaction.

SNAr Reaction Mechanism

SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack product Substituted Product + F- intermediate->product Loss of Leaving Group

Caption: General mechanism of the SNAr reaction.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-bromo-2-chloro-4-fluoro-5-nitrobenzene as a key building block. This versatile substrate, featuring multiple halogen substituents and a strong electron-withdrawing nitro group, allows for targeted C-C bond formation, crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide catalyzed by a palladium complex.[1] For polyhalogenated substrates like this compound, the challenge lies in achieving chemoselective coupling. The inherent reactivity difference between carbon-halogen bonds (C-Br > C-Cl) allows for selective functionalization at the more reactive C-Br position under carefully controlled conditions.[2] The presence of the electron-withdrawing nitro and fluoro groups activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1]

This document outlines a detailed protocol for the chemoselective Suzuki coupling of this compound with various arylboronic acids, summarizes relevant quantitative data from analogous reactions, and provides visual diagrams of the experimental workflow and catalytic cycle.

Quantitative Data Summary

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following tables summarize representative quantitative data for analogous reactions involving structurally similar polyhalogenated and electron-deficient aryl bromides. This information provides a valuable reference for expected outcomes and for optimizing reaction conditions.

Table 1: Suzuki Coupling of Substituted Bromo-Chloro-Arenes with Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012>95
25-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285
31-Bromo-2-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80295
43-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O9012-24~90

Table 2: Influence of Boronic Acid Substituent on Yield

EntryAryl BromideArylboronic AcidCatalyst SystemBaseSolventYield (%)
11-Bromo-2-(chloromethyl)benzene(4-Methoxyphenyl)boronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O93
21-Bromo-2-(chloromethyl)benzene(4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O85
31-Bromo-2-(chloromethyl)benzene(3-Chlorophenyl)boronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80
41-Bromo-2-(chloromethyl)benzeneo-Tolylboronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O90

Experimental Protocols

The following is a detailed, representative protocol for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar electron-deficient and polyhalogenated substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PCy₃ or PPh₃, 2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water, to the reaction vessel via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-fluoro-5-nitro-biphenyl derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

G reagents 1. Reagent Addition - Aryl Bromide - Boronic Acid - Base - Catalyst & Ligand setup 2. Reaction Setup - Inert Atmosphere - Solvent Addition reagents->setup reaction 3. Reaction - Heating & Stirring - Monitoring (TLC/LC-MS) setup->reaction workup 4. Work-up - Cooling - Extraction - Washing & Drying reaction->workup purification 5. Purification - Concentration - Column Chromatography workup->purification characterization 6. Characterization - NMR, MS purification->characterization

A streamlined workflow for the Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂⁻ diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃)

The key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and reliable method for the synthesis of highly functionalized biaryl compounds. The chemoselective reaction at the C-Br bond, facilitated by the electron-withdrawing substituents, allows for the precise introduction of various aryl and heteroaryl moieties. The provided protocol, based on established procedures for analogous systems, serves as a robust starting point for researchers in drug discovery and materials science. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a versatile building block in the synthesis of complex organic molecules. The presence of multiple reactive sites—a C-Br bond, a C-Cl bond, and activating/directing fluoro and nitro groups—offers a platform for selective functionalization, crucial in the fields of pharmaceutical and materials science.

Core Concepts and Selectivity

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The chemoselectivity of these reactions with polyhalogenated substrates is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. For this compound, the reactivity of the halogen atoms towards oxidative addition to a palladium(0) center follows the established trend: C-Br > C-Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, facilitating the initial oxidative addition step of the catalytic cycle. Careful selection of the palladium catalyst, ligands, base, and solvent system is critical to achieve high yields and maintain selectivity.

General Catalytic Cycle

The mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, generally proceeds through a common catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII Trans Transmetalation (Suzuki) or Alkyne/Amine Coordination PdII->Trans R-M, Base PdII_R Ar-Pd(II)L2-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the position of the bromine atom.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic acid or Vinylboronic acid (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C
Time 12-24 h
Typical Yield 75-95%
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.03 mmol, 3 mol%), and base (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of the aryl bromide with a terminal alkyne. This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Table 2: Reaction Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Terminal Alkyne (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalyst CuI (4 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room temperature to 60 °C
Time 6-18 h
Typical Yield 70-90%
Experimental Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (5 mL) and the base (3.0 mmol, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise with stirring.

  • Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1] The reaction can be performed with a wide range of primary and secondary amines.

Table 3: Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound
Amine Primary or secondary amine (1.2-1.5 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%) or RuPhos (4 mol%)
Base NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)
Solvent Toluene or Dioxane
Temperature 90-110 °C
Time 12-24 h
Typical Yield 65-85%
Experimental Protocol: Buchwald-Hartwig Amination
  • To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 mmol, 2 mol%), ligand (0.04 mmol, 4 mol%), and base (1.4-2.0 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox (if used), and add the degassed solvent (5 mL) followed by the amine (1.2-1.5 mmol) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

A typical workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dry Glassware B Weigh Reagents (Aryl Halide, Catalyst, Ligand, Base) A->B E Add Solid Reagents B->E C Degas Solvents F Add Solvents and Liquid Reagents C->F D Assemble Apparatus under Inert Atmosphere D->E E->F G Heat and Stir F->G H Monitor Reaction (TLC, GC-MS) G->H I Quench and Extract H->I J Dry and Concentrate I->J K Purify (Column Chromatography) J->K

References

Application Notes: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that serves as a versatile intermediate in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring substituted with four different groups: a nitro group, which is strongly electron-withdrawing, and three distinct halogen atoms (bromine, chlorine, and fluorine).[1] This unique combination of substituents renders the aromatic ring highly electron-deficient, making it an excellent substrate for key transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[2] The strategic placement of these functional groups allows for selective and sequential reactions, providing chemists with precise control for constructing complex molecular frameworks for active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 111010-08-3PubChem[1]
Molecular Formula C₆H₂BrClFNO₂PubChem[1]
Molecular Weight 254.44 g/mol PubChem[1]
Appearance Not specified (typically solid)-
InChIKey YVDJBLFLBBBGMD-UHFFFAOYSA-NPubChem[1]

Core Applications & Reactivity

The synthetic utility of this compound is primarily driven by its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the potent electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack.[4] This activation, combined with the presence of three halogen leaving groups, makes the compound an ideal substrate for SNAr. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5]

The hierarchy of leaving group ability in SNAr reactions is generally F > Cl > Br.[6] This suggests that nucleophilic substitution will preferentially occur at the C4 position (para to the nitro group), displacing the fluoride ion. This regioselectivity allows for the controlled introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Further Transformations

Beyond SNAr, the remaining functional groups offer avenues for subsequent modifications:

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (-NH₂).[2][3] This transformation opens up a vast array of synthetic possibilities, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocyclic compounds.[3]

  • Cross-Coupling Reactions: The bromine and chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of aryl, alkyl, or amino groups.[3]

synthetic_utility start This compound snar_product SNAr Product (e.g., Amine, Ether) start->snar_product 1. SNAr (at F position) reduced_product Reduced Amine Product snar_product->reduced_product 2. Nitro Reduction (NO₂ → NH₂) coupled_product Cross-Coupled Product reduced_product->coupled_product 3. Cross-Coupling (at Br/Cl) final_product Complex Target Molecule coupled_product->final_product

Caption: Sequential functionalization workflow for the title compound.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

This protocol describes a general method for the substitution of the fluorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [7]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in the chosen solvent (DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).[7]

  • Stir the reaction mixture at a temperature between 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

ParameterConditionRationale
Nucleophile Primary/Secondary Amine (1.1-1.5 eq)Reactant to displace the fluoride. Excess drives the reaction to completion.
Base K₂CO₃, Et₃N (2.0 eq)Scavenges the HF byproduct generated during the reaction.[7]
Solvent DMF, DMSOPolar aprotic solvents stabilize the charged Meisenheimer intermediate.[5][7]
Temperature 50 - 100 °CProvides sufficient energy to overcome the activation barrier.

Protocol 2: Reduction of the Nitro Group to an Amine (General Procedure)

This protocol describes a common method for converting the nitro group into a primary amine using tin(II) chloride.

Materials:

  • Substituted nitrobenzene starting material (from Protocol 1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and carefully neutralize the mixture by slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aniline derivative by column chromatography if necessary.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup1 1. Dissolve Substrate in Anhydrous Solvent setup2 2. Add Nucleophile and Base setup1->setup2 reaction 3. Heat and Stir (Monitor by TLC/LC-MS) setup2->reaction workup1 4. Quench with Water reaction->workup1 workup2 5. Extract with Organic Solvent workup1->workup2 workup3 6. Wash, Dry, and Concentrate workup2->workup3 purify 7. Column Chromatography workup3->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for an SNAr reaction.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its pronounced reactivity in nucleophilic aromatic substitution, coupled with the potential for further modification of its other substituents, makes it an important intermediate for the synthesis of diverse and complex molecules in pharmaceutical and agrochemical research. The predictable regioselectivity of SNAr reactions on this substrate provides a powerful tool for the strategic construction of targeted compounds.

References

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure is characterized by an electron-deficient benzene ring, a result of the strong electron-withdrawing effects of the nitro group and three distinct halogen substituents (bromine, chlorine, and fluorine).[1] This electronic profile makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of different halogens allows for selective, stepwise functionalization through metal-catalyzed cross-coupling reactions, and the nitro group can be readily transformed into an amine, providing a key functional handle for further derivatization.[1]

These application notes provide an overview of key synthetic transformations and detailed protocols for utilizing this compound in the preparation of valuable pharmaceutical intermediates.

Key Synthetic Applications

The strategic arrangement of functional groups on this compound allows for three primary types of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the ring, particularly at the carbon bearing the fluorine atom, facilitates substitution by various nucleophiles. The reactivity of halogens in SNAr reactions is often F > Cl > Br, making the C4 position the most probable site of initial attack.[2][3]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst.[4] This enables selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds at the C1 position.[4][5]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, a crucial intermediate for the synthesis of a wide range of bioactive molecules, including heterocycles and amides.[1]

A general overview of the synthetic pathways is presented below.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (e.g., R-NH2, R-OH) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)2 Pd Catalyst, Base reduction Nitro Group Reduction start->reduction Reducing Agent (e.g., Fe/HCl, SnCl2) prod_snar Substituted Anilines, Ethers, Thioethers snar->prod_snar prod_suzuki Biaryl Compounds suzuki->prod_suzuki prod_reduction Halogenated Anilines reduction->prod_reduction

Caption: Synthetic potential of this compound.

Data Presentation: Representative Reactions

The following table summarizes representative conditions and outcomes for the key transformations discussed. The data is based on analogous reactions reported for polyhalogenated nitroaromatic compounds.

TransformationReagents & ConditionsSubstrateProductYield (%)Purity (%)Reference
Nitration Conc. H₂SO₄, Conc. HNO₃, 0-5 °C2-Bromo-5-fluoroaniline2-Bromo-5-fluoro-4-nitroaniline53%99.2%[6]
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80 °C1-Bromo-2-(bromomethyl)-4-chlorobenzeneArylated derivativeHighN/A[4]
Nitro Reduction Fe, NH₄Cl, Ethanol/H₂O, Reflux1-Bromo-5-chloro-3-fluoro-2-nitrobenzene1-Bromo-5-chloro-3-fluoro-2-aminobenzeneHighN/A[1]
SNAr 4-Methylpiperidine, K₃PO₄, H₂O, 100 °C2-Bromo-1-fluoro-4-nitrobenzeneN-substituted productHighN/A[7]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the selective substitution of the fluorine atom with a primary or secondary amine. The fluorine is the most activated halogen for SNAr due to its high electronegativity.[3]

G start Start reagents 1. Combine starting material, amine, and base (e.g., K₂CO₃) in a flask. start->reagents solvent 2. Add polar aprotic solvent (e.g., DMF, DMSO). reagents->solvent heat 3. Heat reaction mixture (e.g., 80-120 °C) under N₂. solvent->heat monitor 4. Monitor progress by TLC or LC-MS. heat->monitor quench 5. Cool to RT and quench with water. monitor->quench extract 6. Extract product with an organic solvent (e.g., Ethyl Acetate). quench->extract wash 7. Wash organic layer with water and brine. extract->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify by column chromatography or recrystallization. dry->purify end End purify->end

Caption: Experimental workflow for a typical SNAr reaction.

Methodology:

  • Materials: this compound, amine nucleophile (1.2 equiv.), potassium carbonate (2.0 equiv.), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol). b. Add anhydrous DMF (5 mL) and stir the mixture. c. Heat the reaction mixture to 100 °C and maintain for 4-12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into ice-water (50 mL) and stir. c. Extract the aqueous mixture with ethyl acetate (3 x 25 mL). d. Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the desired substituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the selective functionalization at the C-Br bond using a palladium catalyst and an organoboron reagent. The C-Br bond is preferentially cleaved over the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4][8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pdi_complex Ar-Pd(II)L_n-X ox_add->pdi_complex transmetal Transmetalation pdi_complex->transmetal R-B(OR)₂ Base pdi_r_complex Ar-Pd(II)L_n-R transmetal->pdi_r_complex red_elim Reductive Elimination pdi_r_complex->red_elim red_elim->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Methodology:

  • Materials: this compound, arylboronic acid (1.1 equiv.), Pd(OAc)₂ (2 mol%), triphenylphosphine (4 mol%), cesium carbonate (2.0 equiv.), Toluene/Water (4:1 mixture).

  • Procedure: a. In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), triphenylphosphine (0.04 mmol), and cesium carbonate (2.0 mmol). b. Evacuate and backfill the tube with argon or nitrogen three times. c. Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. d. Seal the tube and place it in a preheated oil bath at 80-100 °C. e. Stir the reaction vigorously for 2-6 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: a. After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash the mixture with water and brine. c. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. d. Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes a classic and effective method for reducing the nitro group to an amine using tin(II) chloride. This transformation is generally high-yielding and tolerant of the halogen substituents.[1]

Methodology:

  • Materials: Substituted nitrobenzene intermediate (from Protocol 1 or 2), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.), Ethanol or Ethyl Acetate, Saturated sodium bicarbonate solution (NaHCO₃), Celite.

  • Procedure: a. Dissolve the nitroaromatic compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. b. Add SnCl₂·2H₂O (5.0 mmol) to the solution. c. Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. d. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. b. Dilute the residue with ethyl acetate (30 mL). c. Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution until the pH is ~8 (vigorous gas evolution occurs). d. Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with ethyl acetate. e. Transfer the filtrate to a separatory funnel and separate the layers. f. Extract the aqueous layer with ethyl acetate (2 x 15 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline derivative, which can be further purified if necessary.

References

Application of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring allows for a range of chemical transformations, making it an attractive starting material for creating complex active ingredients for herbicides, fungicides, and insecticides. This document provides detailed application notes on the potential use of this compound in the synthesis of a hypothetical triazolopyrimidine herbicide, a class of herbicides known for their high efficacy and selectivity. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Polyhalogenated and nitrated aromatic compounds are crucial intermediates in the agrochemical industry.[1] The presence of halogens such as fluorine and chlorine can significantly enhance the biological activity, metabolic stability, and overall performance of crop protection agents.[2] The nitro group serves as a versatile functional handle, readily convertible to an amino group, which opens up numerous possibilities for further molecular elaboration.[1]

This compound (Figure 1) possesses a combination of these features, making it a promising, albeit currently underutilized, intermediate for agrochemical synthesis. While direct synthesis of a commercialized agrochemical from this specific starting material is not prominently documented in publicly available literature, its structural motifs suggest its potential utility in the synthesis of various classes of pesticides.

This document outlines a potential synthetic pathway for a hypothetical triazolopyrimidine herbicide, demonstrating the utility of this compound as a key starting material.

Figure 1: Chemical Structure of this compound

Caption: Key identifiers for this compound.

Potential Application in Herbicide Synthesis

The triazolopyrimidine class of herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of plant cell growth and eventual death of susceptible weeds. Herbicides like florasulam and cloransulam-methyl belong to this class.[1][3]

We propose a hypothetical synthetic route to a novel triazolopyrimidine herbicide starting from this compound. The key transformations would involve:

  • Reduction of the nitro group to an aniline.

  • Nucleophilic aromatic substitution to introduce a side chain.

  • Construction of the triazolopyrimidine core.

  • Sulfonylation and coupling with a suitable amine.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. This pathway is illustrative and would require optimization for yield and purity in a laboratory setting.

G A This compound B 5-Bromo-4-chloro-2-fluoroaniline A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C Intermediate Diamine B->C Nucleophilic Aromatic Substitution (e.g., with an amine) D Triazolopyrimidine Core C->D Cyclization (e.g., with a cyanate or equivalent) E Sulfonyl Chloride Intermediate D->E Chlorosulfonation F Hypothetical Triazolopyrimidine Herbicide E->F Coupling with an aniline (e.g., 2,6-difluoroaniline)

Caption: Proposed synthetic workflow for a hypothetical herbicide.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for the key steps in the proposed synthetic pathway.

4.1. Step 1: Reduction of the Nitro Group

  • Objective: To synthesize 5-Bromo-4-chloro-2-fluoroaniline from this compound.

  • Reagents and Materials:

    • This compound

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred suspension of iron powder (3 molar equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approximately 80-90 °C).

    • Add a solution of this compound (1 molar equivalent) in ethanol dropwise over 30 minutes.

    • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aniline derivative.

    • Purify the product by column chromatography on silica gel.

4.2. Subsequent Steps

The subsequent steps of nucleophilic aromatic substitution, cyclization to form the triazolopyrimidine ring, chlorosulfonation, and final coupling would follow standard procedures in heterocyclic and medicinal chemistry, adapted for the specific substrates. The choice of reagents and reaction conditions would depend on the desired final structure of the herbicide.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the synthesis, assuming a successful laboratory-scale synthesis.

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
15-Bromo-4-chloro-2-fluoroanilineThis compound1:3 (SM:Fe)EtOH/H₂O8548598
2Intermediate Diamine5-Bromo-4-chloro-2-fluoroaniline1:1.2 (SM:Amine)DMF120127095
3Triazolopyrimidine CoreIntermediate Diamine1:1.1 (SM:Cyanate)Acetonitrile8067597
4Sulfonyl Chloride IntermediateTriazolopyrimidine Core1:5 (SM:Chlorosulfonic acid)Dichloromethane0-2536090
5Hypothetical HerbicideSulfonyl Chloride Intermediate1:1.1 (SM:Aniline)Pyridine2588099

Signaling Pathway of Target Herbicides

Triazolopyrimidine herbicides act by inhibiting the acetolactate synthase (ALS) enzyme.

G A Pyruvate B Acetolactate Synthase (ALS) A->B C α-Acetolactate B->C D Valine, Leucine, Isoleucine Biosynthesis C->D E Protein Synthesis & Cell Growth D->E F Plant Death E->F G Triazolopyrimidine Herbicide G->B Inhibition

Caption: Mechanism of action of triazolopyrimidine herbicides.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of novel agrochemicals. Although its direct application in the production of a commercialized product is not widely reported, its structural features allow for its plausible use in the synthesis of high-value active ingredients, such as triazolopyrimidine herbicides. The proposed synthetic pathway and protocols in this document serve as a guide for researchers and scientists in the field of agrochemical development to explore the utility of this versatile building block. Further research and development are warranted to fully realize the potential of this compound in creating the next generation of crop protection solutions.

References

Application Notes and Protocols for the Selective Reduction of the Nitro Group in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective reduction of the nitro group in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene to yield 5-Bromo-4-chloro-2-fluoroaniline. The primary challenge in this transformation is the chemoselective reduction of the nitro functionality without inducing dehalogenation of the bromine, chlorine, or fluorine substituents on the aromatic ring. This document outlines three robust methods to achieve this transformation with high selectivity and yield: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Powder Reduction in an acidic medium.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to valuable aniline derivatives that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. The substrate, this compound, is a highly functionalized aromatic compound where the selective reduction of the nitro group is essential for subsequent synthetic manipulations. The presence of multiple halogen atoms necessitates the use of mild and selective reducing agents to prevent undesired hydrodehalogenation. The methods presented herein have been selected for their proven efficacy in the selective reduction of nitroarenes bearing sensitive functional groups.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical reaction conditions and performance of the three detailed protocols for the reduction of polyhalogenated nitroaromatic compounds. While the data is not specific to this compound, it provides a comparative overview based on structurally similar substrates found in the literature.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical YieldSelectivity
Catalytic Transfer Hydrogenation (CTH)10% Pd/C, Hydrazine Hydrate (NH₂NH₂·H₂O)Methanol (MeOH)Reflux (80 °C)5 - 30 min>90%Excellent; minimal dehalogenation.[1][2][3]
Stannous Chloride (SnCl₂) ReductionStannous Chloride Dihydrate (SnCl₂·2H₂O)Ethanol (EtOH)50 °C - Reflux2 - 12 h85 - 95%High; generally no dehalogenation.
Iron (Fe) Powder ReductionIron Powder, Acetic Acid (AcOH)Ethanol (EtOH)Reflux2 - 4 h80 - 95%High; a classic and reliable method.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate and Pd/C

This method is highly efficient and selective for the reduction of halogenated nitroarenes.[1][2][3] The use of hydrazine hydrate as a hydrogen donor in the presence of a palladium on carbon catalyst allows for rapid and clean conversion under mild conditions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 10% Pd/C (13 mg).

  • To this stirred suspension, add hydrazine hydrate (10.0 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude material can be purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-Bromo-4-chloro-2-fluoroaniline.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

The reduction of aromatic nitro compounds using stannous chloride is a classic and reliable method that is particularly useful when other reducible functional groups are present.[5] It is a mild method that generally avoids dehalogenation.

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain pure 5-Bromo-4-chloro-2-fluoroaniline.

Protocol 3: Iron (Fe) Powder Reduction in Acidic Medium

Reduction of aromatic nitro compounds with iron powder in the presence of a weak acid is a cost-effective and robust method that is well-tolerated by halogen substituents.[4]

Materials:

  • This compound

  • Iron Powder (Fe)

  • Acetic Acid (AcOH), glacial

  • Ethanol (EtOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • 10N Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of ethanol (10 mL) and acetic acid (10 mL), add iron powder (5.0 mmol) in one portion at room temperature.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture and remove the solvents under reduced pressure.

  • Partition the residue between 10N aqueous sodium hydroxide (50 mL) and ethyl acetate (50 mL) to dissolve the iron salts and neutralize the acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 5-Bromo-4-chloro-2-fluoroaniline.

  • Purify the product by flash column chromatography if necessary.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound in Methanol B 10% Pd/C A->B Add C Add Hydrazine Hydrate dropwise at RT B->C Stir D Heat to Reflux (80 °C) C->D E Monitor by TLC (5-30 min) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Flash Column Chromatography H->I J 5-Bromo-4-chloro-2-fluoroaniline I->J

Caption: Experimental workflow for the Catalytic Transfer Hydrogenation of this compound.

G Start Start Nitro_Compound 1-Bromo-2-chloro-4-fluoro- 5-nitrobenzene Start->Nitro_Compound Reduction_Step Reduction of Nitro Group (e.g., CTH, SnCl₂, Fe/AcOH) Nitro_Compound->Reduction_Step Selective Reduction Amine_Product 5-Bromo-4-chloro- 2-fluoroaniline Reduction_Step->Amine_Product Forms End End Product Amine_Product->End

Caption: Logical relationship of the chemical transformation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene as a key starting material. The protocols focus on leveraging the principles of nucleophilic aromatic substitution (SNAr) to construct complex molecular architectures relevant to pharmaceutical and materials science research.

1. Introduction to the Starting Material: this compound

This compound (CAS No: 111010-08-3) is a polyhalogenated nitroaromatic compound that serves as a versatile building block in organic synthesis.[1] Its reactivity is primarily dictated by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

The positions of the halogen substituents relative to the nitro group are crucial for determining the regioselectivity of SNAr reactions:

  • Fluorine (C4): Located para to the nitro group, this position is highly activated. Fluorine is an excellent leaving group in SNAr reactions, making this the most probable site for nucleophilic attack.

  • Chlorine (C2): Positioned ortho to the nitro group, this site is also activated. While chlorine is a viable leaving group, it is generally less reactive than fluorine in SNAr.

  • Bromine (C1): Situated meta to the nitro group, this position is not significantly activated for SNAr and is the least likely to be substituted.

Therefore, nucleophilic attack is expected to occur selectively at the C4 position, displacing the fluoride ion. This high regioselectivity allows for precise control over the synthesis of complex substituted aromatic intermediates.

Application Note 1: Synthesis of Substituted Benzimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals. This protocol outlines a two-step approach to synthesize substituted benzimidazoles, beginning with a regioselective SNAr reaction followed by reductive cyclization.

Reaction Scheme:

Step 1: Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at the C4 position is selectively displaced by one of the amino groups of an o-phenylenediamine derivative.

Step 2: Reductive Cyclization The nitro group of the resulting diaryl amine intermediate is reduced to an amine, which then undergoes spontaneous or acid-catalyzed cyclization with a nearby aldehyde (or derivative) to form the benzimidazole ring. A one-pot procedure where the nitro group is reduced and cyclization occurs with an aldehyde is often efficient.[2][3]

Experimental Protocol: Synthesis of 2-Aryl-5-(4-bromo-5-chloro-2-nitrophenylamino)-benzimidazoles (A Model Protocol)

This protocol is adapted from established methods for benzimidazole synthesis.[2][4]

Materials:

  • This compound

  • Substituted Benzene-1,2-diamine (e.g., 4-methylbenzene-1,2-diamine)

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of N¹-(4-Bromo-5-chloro-2-nitrophenyl)-4-methylbenzene-1,2-diamine

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methylbenzene-1,2-diamine (1.1 eq) in 30 mL of DMF.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude intermediate.

Step 2: One-Pot Reductive Cyclization to Form the Benzimidazole

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the crude intermediate from Step 1 (1.0 eq) and the desired aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq) in a mixture of Ethanol (60 mL) and Water (30 mL).

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Once refluxing, add sodium dithionite (Na₂S₂O₄) (4.0 eq) portion-wise over 30 minutes.

  • Maintain reflux and stir for an additional 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter the hot solution through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Data Summary Table
ParameterValue/ConditionNotes
Step 1: SNAr
SolventDMFPolar aprotic solvent favors SNAr.
BaseK₂CO₃Acts as a scavenger for the HF formed.
Temperature90-100 °CProvides sufficient energy for the reaction.
Reaction Time4-6 hoursMonitor by TLC for completion.
Step 2: Cyclization
Reducing AgentSodium DithioniteEffective for nitro group reduction in one pot.
Solvent SystemEthanol/WaterGood solvent for reactants and reagents.
TemperatureReflux (~80-85 °C)Promotes both reduction and cyclization.
Reaction Time3-5 hoursMonitor by TLC.
PurificationColumn ChromatographyTo isolate the final pure product.

Diagram: Benzimidazole Synthesis Workflow

G start_end start_end process process reagents reagents product product A Start: 1-Bromo-2-chloro- 4-fluoro-5-nitrobenzene B Add o-phenylenediamine and K2CO3 in DMF A->B C SNAr Reaction (90-100 °C, 4-6h) B->C D Intermediate: Diaryl Amine C->D E Add Aldehyde, Na2S2O4 in EtOH/H2O D->E F Reductive Cyclization (Reflux, 3-5h) E->F G Work-up and Purification F->G H Final Product: Substituted Benzimidazole G->H

Caption: General workflow for the two-step synthesis of substituted benzimidazoles.

Application Note 2: Synthesis of Substituted Quinoxaline Derivatives

Quinoxalines are bicyclic heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This protocol describes a proposed three-step synthesis of a substituted quinoxaline starting from this compound.

Reaction Scheme:

Step 1: SNAr Reaction Displacement of the fluoride with an amine (e.g., morpholine) to introduce a nitrogen substituent.

Step 2: Nitro Group Reduction Reduction of the nitro group to an amine, generating a substituted o-phenylenediamine derivative.

Step 3: Quinoxaline Ring Formation Condensation of the in situ generated diamine with a 1,2-dicarbonyl compound (e.g., benzil) to form the quinoxaline ring.

Experimental Protocol: Synthesis of a Substituted Phenylquinoxaline (A Model Protocol)

Materials:

  • This compound

  • Morpholine

  • Iron (Fe) powder

  • Ammonium Chloride (NH₄Cl)

  • Benzil

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of 4-(4-Bromo-5-chloro-2-nitrophenyl)morpholine

  • In a round-bottom flask, dissolve this compound (1.0 eq) in THF (25 mL).

  • Add morpholine (1.2 eq) followed by K₂CO₃ (2.0 eq).

  • Heat the mixture to reflux (approx. 65 °C) for 3-4 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude product, which can be used directly in the next step.

Step 2: Reduction to 5-Bromo-4-chloro-2-morpholinobenzene-1,2-diamine

  • To a solution of the crude product from Step 1 (1.0 eq) in a 3:1 mixture of Ethanol:Water (40 mL), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (80-90 °C) for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC.

  • Once the reduction is complete, filter the hot reaction mixture through a Celite pad to remove the iron salts. Wash the pad with hot ethanol.

  • The resulting filtrate containing the diamine is used directly in the next step.

Step 3: Condensation with Benzil

  • To the filtrate from Step 2, add benzil (1.05 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Continue to reflux the mixture for an additional 2-4 hours. Monitor the formation of the quinoxaline product by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Pour the residue into cold water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield the final quinoxaline derivative.

Data Summary Table
ParameterValue/ConditionNotes
Step 1: SNAr
NucleophileMorpholineExample of a secondary amine.
SolventTHFAppropriate for this SNAr reaction.
TemperatureReflux (~65 °C)Mild conditions are often sufficient.
Step 2: Reduction
ReagentsFe / NH₄ClClassic and effective conditions for nitro reduction.
SolventEthanol/WaterStandard for Fe-mediated reductions.
TemperatureReflux (80-90 °C)Drives the reaction to completion.
Step 3: Condensation
ReagentBenzilA common 1,2-dicarbonyl substrate.
CatalystAcetic AcidCatalyzes the condensation/cyclization.
TemperatureRefluxEnsures formation of the aromatic quinoxaline.

Diagram: Quinoxaline Synthesis Logical Relationship

G start start intermediate intermediate product product process process sub 1-Bromo-2-chloro- 4-fluoro-5-nitrobenzene snar SNAr with Amine (R2NH) sub->snar inter1 Substituted Nitroaniline snar->inter1 reduc Nitro Group Reduction inter1->reduc inter2 Substituted o-Phenylenediamine reduc->inter2 cond Condensation with 1,2-Dicarbonyl inter2->cond prod Final Product: Substituted Quinoxaline cond->prod G reactant reactant intermediate intermediate product product step step sub 1-Bromo-2-chloro-4-fluoro- 5-nitrobenzene + 2-Aminothiophenoxide step1 1. SNAr (F- displacement) sub->step1 inter1 Intermediate: 2-Amino-2'-nitrodiphenyl sulfide step1->inter1 step2 2. Intramolecular Cyclization (Smiles Rearrangement) inter1->step2 prod Final Product: Substituted Phenothiazine step2->prod

References

Application Notes and Protocols for Monitoring Reactions of Halogenated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the chemical reactions of halogenated nitrobenzenes, which are key intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. Accurate monitoring of these reactions is crucial for process optimization, yield maximization, and safety.

Introduction to Halogenated Nitrobenzene Reactions

Halogenated nitrobenzenes typically undergo reduction of the nitro group to an amino group, forming halogenated anilines. A significant challenge in this process is preventing the cleavage of the carbon-halogen bond (hydrodehalogenation), which leads to undesired byproducts. Common analytical techniques employed to monitor these reactions include gas chromatography (GC), high-performance liquid chromatography (HPLC), and various spectroscopic methods.

Experimental Protocols

General Reaction Setup: Batch Hydrogenation

This protocol describes a typical batch hydrogenation setup for the selective reduction of a halogenated nitrobenzene.

Materials:

  • Halogenated nitrobenzene (e.g., 1-iodo-4-nitrobenzene)

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture 95:5 v/v)

  • Catalyst (e.g., Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt)

  • Internal standard (e.g., Diethylene glycol dibutyl ether)

  • Hydrogen gas (H₂)

  • Batch reactor equipped with a magnetic stirrer, pressure gauge, and temperature control.

  • GC or HPLC system for analysis.

Procedure:

  • Reactor Preparation: Ensure the batch reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Charging the Reactor:

    • Add the catalyst (e.g., 1 mol %) to the reactor.

    • Prepare a stock solution of the halogenated nitrobenzene (e.g., 0.05 M) and the internal standard in the chosen solvent.

    • Add the solution to the reactor. For a 10 mL reaction volume, this would typically involve dissolving a specific amount of the substrate and standard in 10 mL of the solvent.

  • Reaction Execution:

    • Seal the reactor and purge it with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-25 bar).[1]

    • Heat the reactor to the desired temperature (e.g., 80-110 °C) while stirring.[1]

  • Reaction Monitoring:

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the reaction mixture.[1]

    • Immediately quench the reaction in the aliquot by cooling and filtering out the catalyst to prevent further reaction.

    • Prepare the sample for analysis by diluting it with a suitable solvent if necessary.

  • Sample Analysis:

    • Analyze the samples using a pre-calibrated GC or HPLC method to determine the concentration of the starting material, the desired product (halogenated aniline), and any byproducts (e.g., dehalogenated aniline, nitrobenzene).

Analytical Method: Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying the volatile components of the reaction mixture.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-1701 or equivalent).[2]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Sample Preparation for GC:

  • Take a 100 µL aliquot of the reaction mixture.

  • Filter the sample through a 0.22 µm syringe filter to remove the catalyst.

  • Dilute the filtered sample with 900 µL of the reaction solvent (e.g., THF).

  • Vortex the sample to ensure homogeneity.

  • Transfer the diluted sample to a GC vial for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is an alternative method, particularly useful for less volatile compounds or when GC is not available.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation for HPLC:

  • Follow the same initial steps as for GC sample preparation (filtering and dilution).

  • Ensure the final solvent is compatible with the HPLC mobile phase. If necessary, evaporate the reaction solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

Data Presentation

Quantitative data from reaction monitoring should be tabulated for clear comparison and analysis.

Table 1: Catalyst Screening for the Hydrogenation of 1-Iodo-4-nitrobenzene

Catalyst (1 mol %)Reaction Time (h)Conversion of 1-Iodo-4-nitrobenzene (%)Yield of 4-Iodoaniline (%)Yield of Aniline (dehalogenation) (%)
Pt-V/C4>9997.52.5
Raney Co (15 mol %)4>99955
Pd/C4>997030
Pt/C4>998515

Reaction conditions: 0.05 M 1-iodo-4-nitrobenzene in THF/H₂O (95:5), 5 bar H₂, 80 °C. Data is illustrative and based on trends observed in the literature.[1]

Table 2: Effect of Solvent on the Hydrogenation of 1-Iodo-4-nitrobenzene with Pt-V/C Catalyst

SolventTime for Full Conversion (min)Yield of Aniline (dehalogenation) at Full Conversion (%)
THF152.5
2-Methyl-THF152.5
Ethyl Acetate (EtOAc)20>5
Anisole>240<3

Reaction conditions: 1 mol % Pt–V/C, 25 bar H₂, 95 °C, 0.05 M 1-iodo-4-nitrobenzene. Data shows that alkyl ethers like THF result in high reaction rates and good selectivity.[1]

Visualizations

Reaction Pathway

The reduction of a halogenated nitrobenzene to a halogenated aniline can proceed through different pathways. The "direct" pathway involves the sequential hydrogenation of the nitro group. The "condensation" pathway involves the formation of intermediates like azoxy and azo compounds.[1][3]

Reaction_Pathway cluster_main Direct Pathway cluster_side Condensation Pathway cluster_dehalogenation Dehalogenation Byproduct Halogenated Nitrobenzene Halogenated Nitrobenzene Nitroso Intermediate Nitroso Intermediate Halogenated Nitrobenzene->Nitroso Intermediate H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate H₂ Azoxy Compound Azoxy Compound Nitroso Intermediate->Azoxy Compound + Nitroso Intermediate Halogenated Aniline Halogenated Aniline Hydroxylamine Intermediate->Halogenated Aniline H₂ Hydroxylamine Intermediate->Azoxy Compound + Nitroso Intermediate Aniline Aniline Halogenated Aniline->Aniline H₂ Azo Compound Azo Compound Azoxy Compound->Azo Compound H₂ Hydrazo Compound Hydrazo Compound Azo Compound->Hydrazo Compound H₂ Hydrazo Compound->Halogenated Aniline H₂

Caption: Proposed reaction pathways for the hydrogenation of halogenated nitrobenzenes.

Experimental Workflow

The following diagram illustrates the general workflow for monitoring a batch hydrogenation reaction.

Experimental_Workflow start Start reactor_prep Prepare & Purge Reactor start->reactor_prep charge_reactor Charge Reactor with Substrate, Solvent, Catalyst reactor_prep->charge_reactor reaction Set Temperature & Pressure Start Stirring charge_reactor->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling sampling->reaction Continue Reaction quench_filter Quench Reaction & Filter Catalyst sampling->quench_filter sample_prep Dilute Sample for Analysis quench_filter->sample_prep analysis GC or HPLC Analysis sample_prep->analysis data Data Processing & Quantification analysis->data end End data->end

Caption: General experimental workflow for batch reaction monitoring.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • High Pressure: Batch reactors operate under pressure. Use appropriate safety shields and ensure the reactor is rated for the intended pressure and temperature.

  • Halogenated Nitrobenzenes: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalysts: Some catalysts, like Raney Cobalt, can be pyrophoric. Handle with care according to the manufacturer's safety data sheet (SDS).

References

Application Notes and Protocols: Grignard Reagent Formation from 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the attempted formation of a Grignard reagent from 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. Due to the inherent reactivity of the nitro group, direct formation is highly challenging. This document outlines the theoretical considerations, expected side reactions, and proposes alternative synthetic strategies.

Executive Summary

The direct formation of a Grignard reagent from this compound is generally considered synthetically unviable under standard conditions. The highly nucleophilic and basic nature of the Grignard reagent leads to rapid reaction with the electrophilic nitro group, preventing the desired organometallic formation. This document explores the chemical principles underlying this challenge, details the expected side reactions, and provides protocols for alternative, more compatible organometallic reagents, such as organozincs, which offer a viable pathway for the synthesis of functionalized intermediates from this substrate.

Theoretical Analysis of Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond.[1] For a polyhalogenated compound like this compound, the chemoselectivity of this insertion is a critical consideration.

2.1. Chemoselectivity of Halogen Reactivity

The reactivity of halogens in Grignard formation follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. Based on this principle, in the absence of other reactive functional groups, magnesium would be expected to insert selectively at the most labile carbon-bromine bond.

Bond TypeRelative ReactivityExpected Site of Grignard Formation
C-BrHighestPosition 1
C-ClModeratePosition 2
C-FLowestPosition 4

Table 1: Theoretical Chemoselectivity of Halogen Reactivity in Grignard Formation.

2.2. Incompatibility with the Nitro Group

Aromatic nitro groups are incompatible with Grignard reagents.[2][3] The strong electron-withdrawing nature of the nitro group makes it highly electrophilic. The Grignard reagent, being a potent nucleophile, will preferentially attack the nitro group rather than participating in subsequent desired reactions.[2] The initial step is often the addition of the Grignard reagent to one of the oxygen atoms of the nitro group.[2] This incompatibility renders the direct formation and subsequent use of a Grignard reagent from this compound impracticable.

cluster_0 Grignard Reagent (R-MgX) Reaction with Nitroarene R-MgX R-MgX Intermediate Addition Intermediate [Ar-N(O)(OMgX)-R] R-MgX->Intermediate Nucleophilic Attack Ar-NO2 Aryl-NO2 Ar-NO2->Intermediate Products Complex Products (e.g., Nitroso compounds) Intermediate->Products Rearrangement / Further Reactions Start Start: Dry Glassware under Argon Activate_Zn Activate Zinc Dust with 1,2-Dibromoethane and Iodine in THF Start->Activate_Zn Add_LiCl Add Anhydrous LiCl Activate_Zn->Add_LiCl Add_Substrate Slowly Add Substrate Solution to Zinc Suspension (25-40°C) Add_LiCl->Add_Substrate Prepare_Substrate Dissolve Aryl Halide in Anhydrous THF Prepare_Substrate->Add_Substrate React Stir for 2-4 hours Add_Substrate->React Monitor Monitor by GC-MS of Quenched Aliquots React->Monitor End Organozinc Reagent Ready for Use Monitor->End

References

Application Notes and Protocols: Regioselectivity in Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that presents a versatile scaffold for synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate is a critical consideration for chemists aiming to introduce specific functionalities at desired positions. The electron-deficient nature of the benzene ring, significantly activated by the potent electron-withdrawing nitro group, facilitates the displacement of a halide by a nucleophile.

The outcome of such reactions is governed by the interplay of two primary factors: the activating effect of the nitro group and the intrinsic leaving group ability of the different halogens. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this directing effect influences the reactivity of the C1 (bromo), C2 (chloro), and C4 (fluoro) positions. Concurrently, the relative ability of the halogens to act as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack.

These application notes provide a detailed overview of the predicted regioselectivity in SNAr reactions of this compound, along with generalized experimental protocols for conducting such transformations.

Predicted Regioselectivity and Data Presentation

Based on the established principles of nucleophilic aromatic substitution, the fluorine atom at the C4 position is the most probable site for substitution. This is due to the combined effects of being para to the strongly activating nitro group and fluorine's superior lability as a leaving group in SNAr reactions. The chlorine at C2, being ortho to the nitro group, is the next most likely site of attack, though substitution at this position is generally less favorable than at the para-fluoro position. The bromine at C1 is the least likely to be displaced due to its position meta to the nitro group and its poorer leaving group ability compared to fluorine and chlorine in this context.

The following table summarizes the predicted regioselectivity for reactions of this compound with various common nucleophiles.

Nucleophile (Reagent)Predicted Major ProductPredicted Minor Product(s)Rationale for Regioselectivity
Methoxide (CH₃ONa)1-Bromo-2-chloro-4-methoxy-5-nitrobenzene1-Bromo-4-fluoro-2-methoxy-5-nitrobenzeneThe C4 position is para to the activating NO₂ group, and fluoride is an excellent leaving group in SNAr.
Ammonia (NH₃)5-Bromo-4-chloro-2-fluoroaniline4-Bromo-5-chloro-2-fluoroanilineThe amino group is introduced at the most activated position (C4) para to the nitro group.
Thiophenoxide (C₆H₅SNa)1-Bromo-2-chloro-5-nitro-4-(phenylthio)benzene1-Bromo-4-fluoro-5-nitro-2-(phenylthio)benzeneStrong activation at C4 by the nitro group and the high lability of the fluoride leaving group direct the substitution.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound. Note: These are representative examples and may require optimization for specific nucleophiles and reaction scales.

Protocol 1: Synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 to 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-65 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-4-chloro-2-fluoroaniline

Materials:

  • This compound

  • Ammonia (e.g., in a solution of methanol or as a gas)

  • A suitable polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Sealed reaction vessel or pressure-rated flask

  • Stirring apparatus

Procedure:

  • In a sealable reaction vessel, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.

  • Introduce ammonia (a significant excess, e.g., a saturated solution or bubbled gas) into the reaction mixture.

  • Seal the vessel and heat the reaction to a temperature between 80-120 °C for 12-24 hours. Caution: This reaction should be conducted in a well-ventilated fume hood with appropriate pressure-relief measures.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully vent any excess pressure.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic extracts with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the product via column chromatography or recrystallization.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_effects Influencing Factors cluster_positions Reactive Positions Substrate Aromatic Ring (C₆HBrClFNO₂) Nitro Nitro Group (-NO₂) (Strongly Activating) Substrate->Nitro has Halogens Halogen Leaving Groups (F, Cl, Br) Substrate->Halogens has C4 C4-F (para to NO₂) (Most Reactive) Nitro->C4 strongly activates C2 C2-Cl (ortho to NO₂) (Moderately Reactive) Nitro->C2 activates Halogens->C4 F is best leaving group C1 C1-Br (meta to NO₂) (Least Reactive)

Caption: Factors influencing regioselectivity in SNAr reactions.

Experimental_Workflow Start Start: Reaction Setup Dissolve Dissolve Substrate in Solvent Start->Dissolve Add_Nuc Add Nucleophile (e.g., CH₃ONa) Dissolve->Add_Nuc React Heat/Stir under Inert Atmosphere Add_Nuc->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React continue Workup Aqueous Workup & Extraction Monitor->Workup complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for SNAr reactions.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification Attempt

Potential Cause Troubleshooting Step
Incomplete removal of starting materials or reagents. Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). If starting material is still present, consider adjusting reaction time, temperature, or stoichiometry. A preliminary aqueous work-up with a sodium bicarbonate solution can help remove acidic impurities.
Presence of isomeric side products. The nitration of 1-bromo-2-chloro-4-fluorobenzene can potentially yield other isomers. Separation of these closely related compounds often requires careful optimization of purification techniques. Column chromatography with a shallow solvent gradient is recommended.
Co-precipitation of impurities during recrystallization. The chosen recrystallization solvent may not be optimal. Screen a variety of solvents or solvent systems to find one that effectively solubilizes the target compound at elevated temperatures while leaving impurities either insoluble or fully dissolved at room temperature.

Issue 2: Oily Product Instead of Crystalline Solid

Potential Cause Troubleshooting Step
Presence of low-melting point impurities. Oiling out during recrystallization can be caused by impurities that lower the melting point of the mixture. Attempt purification by column chromatography first to remove these impurities.
Supersaturation or rapid cooling. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a pure crystal of the product, if available, is also effective.
Inappropriate recrystallization solvent. The solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a solvent mixture.

Issue 3: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Step
Incorrect solvent system (eluent). The polarity of the eluent is critical for good separation. Use TLC to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.3-0.4. A common starting point for halogenated nitroaromatics is a mixture of hexane and ethyl acetate.
Column overloading. Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
Improperly packed column. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.
Sample applied in a large volume of solvent. The crude sample should be dissolved in the minimum amount of the eluent before being loaded onto the column to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities are unreacted starting material (1-bromo-2-chloro-4-fluorobenzene) and isomeric nitration products. The directing effects of the bromo, chloro, and fluoro substituents on the aromatic ring can lead to the formation of other isomers where the nitro group is in a different position.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For halogenated nitrobenzenes, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of these with water. A good starting point would be to try dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by reheating to get a clear solution and then slow cooling.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product (as determined by a single spot with the correct Rf value) should be combined.

Q4: What are the expected physical properties of pure this compound?

Physicochemical Data Summary

The following table summarizes known and predicted physicochemical properties of this compound and a related isomer.

PropertyThis compound1-Bromo-2-chloro-5-fluoro-4-nitrobenzene (Isomer)
Molecular Formula C₆H₂BrClFNO₂C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol 254.44 g/mol
Appearance -White crystalline solid[1]
Melting Point -~ 60-65 °C[1]
Boiling Point Predicted: ~275.6 °C~ 305-315 °C[1]
Solubility -Slightly soluble in water; Soluble in chloroform, xylenol[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water) can also be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Develop a TLC method to separate the components of the crude mixture. A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of 0.3-0.4 for the desired product.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Apply gentle air pressure if necessary to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Column Column Chromatography Crude->Column Recrystallize Slow Cooling & Crystallization Dissolve->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure_Recryst Pure Crystals Filter->Pure_Recryst TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue? LowPurity Low Purity Start->LowPurity Yes OilyProduct Oily Product Start->OilyProduct Yes PoorSep Poor Column Separation Start->PoorSep Yes CheckCompletion Check Reaction Completion (TLC) LowPurity->CheckCompletion OptimizeRecryst Optimize Recrystallization Solvent LowPurity->OptimizeRecryst OptimizeColumn Optimize Column Conditions LowPurity->OptimizeColumn OilyProduct->OptimizeColumn SlowCool Slow Cooling/ Seeding OilyProduct->SlowCool CheckSolvent Check Recrystallization Solvent OilyProduct->CheckSolvent CheckEluent Check Eluent (TLC) PoorSep->CheckEluent CheckLoading Check Column Loading PoorSep->CheckLoading

References

Technical Support Center: Recrystallization of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for the purification of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene via recrystallization. It is designed for chemistry professionals engaged in research and development who require high-purity material. Here, we address common challenges and provide field-proven protocols to ensure successful and repeatable outcomes.

Critical Safety & Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its structural isomers are classified as hazardous substances.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious skin and eye irritation.[1][2]

  • Respiratory Issues: May cause respiratory irritation.[1][2]

Mandatory Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][4][5]

  • Handling: Avoid formation of dust and aerosols. Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Answer: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[6][7] For this compound, a moderately polar aromatic compound, several solvent systems are viable candidates.

The principle of "like dissolves like" suggests that polar organic solvents are a good starting point.[6][8] Due to the presence of multiple polar C-X bonds (where X = Br, Cl, F) and a strong nitro group, the molecule has significant polarity.

Recommended Single Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol (IPA)

  • Ethyl Acetate

  • Acetone

Recommended Mixed Solvent Systems:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes

A mixed solvent system is often highly effective. In this approach, the crude compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (or "anti-solvent," in which it is poorly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears. The solution is then reheated to clarify and cooled slowly.[7][9]

Q2: How do I perform an effective solvent screening test?

Answer: A small-scale test is essential to identify the optimal solvent or solvent system without wasting a significant amount of your crude product.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexanes) dropwise at room temperature, swirling after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery upon cooling will be poor.[8] It may, however, be useful as the "good" solvent in a mixed pair.

  • Observation 2: If the compound is largely insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 3: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of well-formed crystals upon cooling.

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present, which can depress the melting point.[10]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution may be supersaturated to a point where the compound's solubility limit is exceeded above its melting point.

    • Solution: Reheat the mixture to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[10][11]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high.

    • Solution: Select a solvent with a lower boiling point or switch to a mixed solvent system where the overall boiling point is lower.

  • High Impurity Load: Impurities can interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization.

Detailed Experimental Protocol: Recrystallization from Ethanol/Water

This protocol details a robust method using a mixed solvent system, a common and effective choice for compounds of this type.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate with Stirring Capability

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a stir bar. Place the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Rushing this step by "shock cooling" can cause the compound to precipitate out, trapping impurities.[12]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a desiccator.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [10] 2. The solution is supersaturated. [10]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[11] 2. Induce crystallization by: a. Scratching the inner wall of the flask with a glass rod at the solution's surface.[10] b. Adding a "seed crystal" of the pure compound.[10]
Compound "Oils Out" 1. Cooling was too rapid. 2. Melting point of the solid is below the solvent's boiling point. [10] 3. High level of impurities. 1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool very slowly.[11] 2. Choose a lower-boiling point solvent or a different solvent system. 3. Consider a pre-purification step (e.g., column chromatography).
Very Low Yield 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[11] 2. Incomplete crystallization before filtration. 3. Premature crystallization during hot filtration.1. Reduce the initial volume of solvent. If the mother liquor has not been discarded, it can be concentrated and cooled again to recover a second crop of crystals.[11] 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Pre-heat all glassware used for hot filtration.
Crystals are Colored/Impure 1. Colored impurities were not removed. 2. Rapid precipitation instead of slow crystallization. 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. 2. Ensure the cooling process is slow and undisturbed to allow for selective crystal lattice formation.[12]

Recrystallization Troubleshooting Workflow

This diagram illustrates the decision-making process for addressing common issues during recrystallization.

Recrystallization_Troubleshooting Start Prepare hot, saturated solution Cool Allow solution to cool slowly Start->Cool Observe Observe outcome Cool->Observe Crystals Well-formed crystals appear Observe->Crystals Success Oil Compound 'oils out' Observe->Oil Problem Nothing Solution remains clear (No crystals) Observe->Nothing Problem Success Proceed to filtration & drying Crystals->Success FixOil Re-heat, add more solvent, cool slower Oil->FixOil FixNothing1 Induce crystallization: - Scratch flask - Add seed crystal Nothing->FixNothing1 FixOil->Cool Retry FixNothing2 If induction fails: Reduce solvent volume & re-cool FixNothing1->FixNothing2 No success FixNothing2->Cool Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Purifying 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For non-polar to moderately polar compounds like this compound, silica gel is the most suitable and commonly used stationary phase.[1]

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The optimal mobile phase should be determined by Thin Layer Chromatography (TLC) analysis prior to running the column. A good starting point is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane.[1][2] The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

Q3: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the mobile phase, dry-loading is the recommended method.[3] This involves dissolving your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[3]

Q4: What are the most common reasons for poor separation during column chromatography?

A4: Poor separation can arise from several factors, including an improperly chosen solvent system, overloading the column with too much sample, uneven column packing, or running the column too quickly. Always optimize your separation on a TLC plate first and ensure your column is packed uniformly without any cracks or air bubbles.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The exact solvent composition should be optimized using TLC.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC):

  • Prepare several small test solutions of your crude product.

  • Spot the solutions on a TLC plate.

  • Develop the plate in a TLC chamber with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The optimal eluent system should provide an Rf value of ~0.3 for the target compound and clear separation from impurities.

3. Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top.

  • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Continuously tap the column gently to promote even packing.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[3] Carefully add this solution to the top of the column using a pipette.[3]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the mass of the crude product), and evaporate the solvent completely.[3] Carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock to begin the elution process. Maintain a consistent flow rate.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 95:5 hexane:ethyl acetate and slowly increasing the ethyl acetate concentration).

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a starting point for mobile phase selection based on reported Rf values for similar compounds. The optimal ratio for this compound should be determined experimentally.

CompoundMobile Phase (Ethyl Acetate:Hexane)Approximate Rf Value
4-Nitro-1-iodobenzene20:800.32
3-Methoxy-1-iodobenzene20:800.58
3,5-Dimethyl-1-iodobenzene15:850.58
4-Nitrophenol25:750.32
2-Nitrophenol30:700.42

Data is compiled from literature for structurally related compounds to provide a guideline.[4]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Optimize Eluent) packing 2. Pack Column (Slurry Method) tlc->packing loading 3. Load Sample (Wet or Dry) packing->loading elution 4. Elute & Collect Fractions loading->elution fraction_tlc 5. Analyze Fractions (TLC) elution->fraction_tlc combine 6. Combine Pure Fractions fraction_tlc->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for purifying this compound.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q: My compound is not eluting from the column. What should I do?

A: If your compound is not eluting, it is likely that the mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like dichloromethane or a small percentage of methanol might be necessary. Always check the stability of your compound with new solvents first.

Q: The separation between my product and an impurity is very poor.

A: Poor resolution can be caused by several factors.

  • Isocratic Elution Issues: If you are using a single solvent mixture (isocratic), the polarity may not be optimal. Try a less polar solvent system to increase the retention time and potentially improve separation.

  • Column Overloading: Loading too much crude material will lead to broad bands that overlap. Reduce the amount of sample loaded onto the column.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases. Reduce the flow rate.

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.

Q: My compound is coming off the column as a long streak instead of a tight band.

A: Streaking or "tailing" can be due to several reasons.

  • Sample Solubility: The compound may have low solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column. Try a slightly more polar mobile phase.

  • Strong Interactions: The nitro and halogen groups can have strong interactions with the acidic silica gel. Adding a very small amount of a modifier like triethylamine to the eluent can sometimes help, but be cautious as this can affect compound stability.

  • Compound Degradation: Halogenated nitroaromatic compounds can sometimes be unstable on silica gel. Minimize the time the compound spends on the column.

Troubleshooting Decision Tree

G cluster_no_elution No Compound Eluting cluster_poor_sep Poor Separation cluster_streaking Band Streaking/Tailing start Problem Occurs no_elution Is compound visible on TLC with current eluent? start->no_elution poor_sep Are bands overlapping? start->poor_sep streaking Is the eluted band broad? start->streaking increase_polarity Gradually increase eluent polarity. no_elution->increase_polarity No check_loading Compound may not have loaded properly. Consider different loading solvent. no_elution->check_loading Yes decrease_polarity Decrease eluent polarity for better separation (higher Rf). poor_sep->decrease_polarity Yes check_overload Reduce sample load. Use a longer column. poor_sep->check_overload Yes adjust_polarity_streak Adjust eluent polarity. Consider dry loading. streaking->adjust_polarity_streak Yes check_degradation Compound might be degrading. Run column faster or use deactivated silica. streaking->check_degradation Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Optimization of reaction conditions for synthesizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide includes troubleshooting advice and frequently asked questions in a user-friendly Q&A format, detailed experimental protocols, and visualizations to clarify the process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and direct method is the electrophilic aromatic substitution, specifically the nitration of 1-Bromo-2-chloro-4-fluorobenzene. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.[1]

Q2: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in the nitration of a deactivated ring like 1-Bromo-2-chloro-4-fluorobenzene can stem from several factors:

  • Incomplete Reaction: The starting material is an electron-deficient (deactivated) aromatic ring, which makes electrophilic substitution challenging.[1] Insufficient reaction time or too low a temperature can lead to incomplete conversion. Consider gradually increasing the reaction time or temperature, but monitor for the formation of byproducts.

  • Suboptimal Nitrating Agent Concentration: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will slow down the reaction.

  • Poor Work-up and Extraction: The product may be partially soluble in the aqueous layer during work-up. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

A3: Impurities often arise from the formation of undesired isomers or di-nitrated products.

  • Isomer Formation: The directing effects of the existing halogens (Bromo, Chloro, and Fluoro) guide the incoming nitro group. While the desired product is the 5-nitro isomer, other isomers can form to a lesser extent. Running the reaction at a lower temperature can enhance regioselectivity.

  • Di-nitration: Although the ring is deactivated, forcing the reaction with high temperatures or a large excess of the nitrating agent can lead to the introduction of a second nitro group. Use a stoichiometric amount of the nitrating agent and maintain a controlled temperature.

  • Oxidation: Strong oxidizing conditions can lead to degradation of the starting material or product.

Q4: How do I choose the optimal reaction temperature?

A4: Temperature control is critical for both yield and purity.

  • Low Temperatures (0-5 °C): Generally favored for improving the selectivity of the reaction and minimizing the formation of unwanted isomers and byproducts.[1]

  • Room Temperature (20-25 °C): Can be used to increase the reaction rate, but may lead to a slight decrease in selectivity.

  • Elevated Temperatures (>25 °C): Not generally recommended as it can significantly increase the formation of impurities and potentially lead to unsafe reaction conditions due to the exothermic nature of nitration.

Q5: What is the best method for purifying the final product?

A5: The most effective purification method is typically silica gel column chromatography. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is commonly used to separate the desired product from unreacted starting material and any isomeric byproducts. Recrystallization from a suitable solvent like ethanol can also be an effective method for purification if the product is a solid.

Optimization of Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.

ParameterVariationExpected Impact on YieldExpected Impact on PurityRecommendations
Temperature Low (0-5 °C)May be slightly lower due to slower reaction rate.Higher, better regioselectivity.Recommended for optimal purity.
Room Temp (20-25 °C)Potentially higher due to faster reaction rate.May be slightly lower due to side reactions.A reasonable compromise for faster reaction times.
High (>25 °C)May decrease due to product degradation.Lower, increased formation of byproducts.Not recommended.
Reaction Time ShortLow yield due to incomplete reaction.High (mostly unreacted starting material).Monitor reaction progress by TLC.
OptimalMaximized yield.Good, if other conditions are optimal.Typically 2-4 hours, but should be determined empirically.
LongNo significant increase, potential for byproduct formation.May decrease due to side reactions.Avoid unnecessarily long reaction times.
Nitrating Agent HNO₃ / H₂SO₄Generally good yields.Good, standard and effective.A 1:2 to 1:4 molar ratio of nitric to sulfuric acid is a good starting point.
KNO₃ / H₂SO₄Good yields reported for analogous reactions.Good, can be a milder alternative.A viable alternative to mixed acids.

Experimental Protocols

Detailed Method for the Nitration of 1-Bromo-2-chloro-4-fluorobenzene

This protocol is based on a procedure for a structurally similar compound and should be optimized for the specific substrate.

Materials:

  • 1-Bromo-2-chloro-4-fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (or concentrated Nitric Acid)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

  • Silica Gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate beaker, prepare the nitrating agent. If using potassium nitrate, it can be added portion-wise directly to the reaction mixture. If using nitric acid, prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Slowly add the nitrating agent to the solution of the starting material while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reagents cluster_loss SM 1-Bromo-2-chloro-4-fluorobenzene TS Wheland Intermediate (Sigma Complex) SM->TS Nitronium ion attack P This compound TS->P Deprotonation reagents + HNO₃ / H₂SO₄ loss_H - H⁺

Caption: Electrophilic nitration of 1-Bromo-2-chloro-4-fluorobenzene.

Experimental Workflow

Experimental_Workflow start Start: Dissolve Starting Material reaction Nitration Reaction (0-25°C, 2-4h) start->reaction quench Quench with Ice Water reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry and Concentrate wash->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: General workflow for the synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield Check Yield impure_product Impure Product (TLC) start->impure_product Check Purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn isomers Isomer Formation? impure_product->isomers increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes poor_extraction Poor Extraction? incomplete_rxn->poor_extraction No optimize_extraction Optimize Extraction Protocol poor_extraction->optimize_extraction Yes lower_temp Lower Reaction Temperature isomers->lower_temp Yes dinitration Di-nitration? isomers->dinitration No reduce_nitrating_agent Reduce Nitrating Agent Amount dinitration->reduce_nitrating_agent Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The focus is on improving reaction yield through careful control of experimental parameters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is through the electrophilic aromatic substitution (EAS), specifically the nitration of the precursor, 1-Bromo-2-chloro-4-fluorobenzene.

Q2: What are the key reagents and their roles in this synthesis?

The synthesis typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]

  • Nitric Acid (HNO₃): The source of the nitro group (-NO₂).

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2][3][4][5]

Q3: What are the most critical parameters affecting the reaction yield?

Optimizing the yield requires careful control over several factors:

  • Temperature: This is arguably the most critical parameter. Low temperatures (typically 0–5°C) are essential to control the reaction rate and minimize the formation of unwanted isomers and dinitrated byproducts.[1]

  • Reagent Stoichiometry: The molar ratio of the nitrating agents to the substrate must be carefully controlled. Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can lead to over-nitration.

  • Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: The purity of the 1-Bromo-2-chloro-4-fluorobenzene precursor is crucial for achieving a high yield of the desired product and simplifying purification.

Q4: What are the common side products, and how can their formation be minimized?

The primary side products are other isomers of the nitrated compound and dinitrated products.

  • Isomer Formation: The halogen substituents on the benzene ring are ortho-, para-directing.[1] This can lead to the formation of other isomers. To minimize this, the reaction should be carried out at a low temperature to favor the thermodynamically more stable product.

  • Dinitration: The nitro group is strongly deactivating, which makes the introduction of a second nitro group difficult.[2] However, under harsh conditions such as high temperatures or a large excess of the nitrating agent, dinitration can occur. This is minimized by maintaining low temperatures and controlling stoichiometry.[3]

Q5: How can the progress of the reaction be monitored?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Q6: What are the best methods for purifying the final product?

After quenching the reaction (typically by pouring it into ice water), the crude product is usually isolated by extraction with a suitable organic solvent.[6] Purification can be achieved through:

  • Recrystallization: This is effective if a suitable solvent is found that solubilizes the desired product at high temperatures and precipitates it upon cooling, leaving impurities behind.

  • Silica Gel Column Chromatography: This method is used to separate the desired product from isomers and other impurities based on their different polarities.[6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Degraded or Wet Reagents Use fresh, anhydrous, and high-purity concentrated nitric and sulfuric acids. Ensure the organic solvent used for extraction is dry.
Incorrect Reaction Temperature Strictly maintain the recommended low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction. Use an ice-salt bath for better control.
Incomplete Reaction Monitor the reaction using TLC. If the starting material is still present, consider extending the reaction time.
Loss during Work-up Ensure the correct pH during extraction. Use brine (saturated NaCl solution) to break any emulsions and reduce the solubility of the organic product in the aqueous layer.

Problem: Formation of Multiple Isomers

Possible CauseRecommended Solution
High Reaction Temperature Higher temperatures can reduce the regioselectivity of the reaction. Perform the reaction at the lowest practical temperature (e.g., 0°C or below).[7]
Incorrect Acid Concentration The ratio and concentration of the acids can influence isomer distribution. Adhere strictly to a validated experimental protocol.[8]

Problem: Presence of Dinitrated Byproducts

Possible CauseRecommended Solution
Excess Nitrating Agent Use a carefully measured amount of nitric acid, typically 1.0 to 1.1 molar equivalents relative to the starting material.[8]
Reaction Temperature Too High Elevated temperatures increase the rate of all reactions, including the undesired second nitration. Maintain strict low-temperature control.[3]
Prolonged Reaction Time While the reaction should go to completion, excessively long reaction times after the starting material is consumed can increase the chance of side reactions.

Section 3: Data Presentation

Table 1: Influence of Temperature on Isomer Distribution in Halobenzene Nitration

The following table, based on data from the nitration of chlorobenzene, illustrates the critical role of temperature in controlling isomer formation. A similar trend is expected for the more complex substrate, 1-Bromo-2-chloro-4-fluorobenzene.

Reaction TemperatureOrtho-isomer (%)Para-isomer (%)Meta-isomer (%)
30°C30691
60°C34651

Data adapted from typical chlorobenzene nitration results for illustrative purposes.[7]

Section 4: Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • 1-Bromo-2-chloro-4-fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or Ethyl Acetate)

  • Deionized Water

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Bromo-2-chloro-4-fluorobenzene.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration or extract the mixture with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Section 5: Visualizations

Reaction Pathway

Synthesis_Pathway Start 1-Bromo-2-chloro-4-fluorobenzene Reagents ReagentsConc. H₂SO₄Conc. HNO₃Conditions0-5 °C Start->Reagents Product This compound Reagents->Product

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? (Multiple Spots on TLC) CheckYield->CheckPurity No Cause1 Check Reagent Quality & Reaction Time CheckYield->Cause1 Yes Success Successful Synthesis CheckPurity->Success No PurityCause1 Lower Reaction Temp to Improve Selectivity CheckPurity->PurityCause1 Yes Cause2 Verify Temperature Control (0-5°C) Cause1->Cause2 Cause3 Optimize Work-up & Extraction Cause2->Cause3 PurityCause2 Check Stoichiometry (Avoid Excess HNO₃) PurityCause1->PurityCause2 PurityCause3 Improve Purification (Recrystallize/Column) PurityCause2->PurityCause3

Caption: A workflow for troubleshooting common synthesis issues.

Key Factors Influencing Yield

Factors_Influencing_Yield Yield Product Yield Temp Temperature Temp->Yield Temp_sub Low Temp (0-5°C) = Higher Selectivity Temp->Temp_sub Time Reaction Time Time->Yield Time_sub Monitor by TLC for Completion Time->Time_sub Purity Reagent Purity Purity->Yield Purity_sub Anhydrous & High-Grade Purity->Purity_sub Ratio Reagent Ratio Ratio->Yield Ratio_sub Slight Excess of Nitrating Agent Ratio->Ratio_sub Workup Work-up/ Purification Workup->Yield Workup_sub Efficient Extraction & Purification Method Workup->Workup_sub

Caption: Key experimental parameters affecting the final product yield.

References

Identifying byproducts in the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and strategic method for synthesizing this compound is through the electrophilic nitration of a pre-existing trihalogenated benzene precursor, 1-bromo-2-chloro-4-fluorobenzene.[1] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

Q2: What are the potential byproducts in this synthesis?

The primary byproducts are positional isomers of the desired product, formed due to the directing effects of the halogen substituents on the aromatic ring. All three halogens (Bromo, Chloro, and Fluoro) are ortho-, para-directing groups.[2][3][4] This means they direct the incoming nitro group to the positions ortho and para to themselves. Other potential byproducts include unreacted starting material and dinitrated products, although the latter are less likely under controlled conditions due to the deactivating nature of the halogens and the newly introduced nitro group.

Q3: How can I identify the desired product and its byproducts?

A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the desired product and its isomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information, allowing for the definitive identification of the substitution pattern on the benzene ring for the desired product and any isomeric byproducts.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, helping to determine the purity of the product and the relative amounts of byproducts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent.- Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the reaction temperature. Nitration is exothermic, and low temperatures may slow the reaction, while high temperatures can lead to byproduct formation. - Ensure the correct stoichiometry of the nitrating agent is used.
Formation of multiple isomers The ortho-, para-directing effects of the three halogen substituents lead to the formation of different regioisomers.- Optimize reaction conditions (temperature, reaction time, and solvent) to favor the formation of the desired isomer. - Employ purification techniques such as column chromatography or recrystallization to separate the desired isomer from the unwanted ones.
Presence of unreacted starting material - Insufficient reaction time. - Inadequate amount of nitrating agent. - Low reaction temperature.- Increase the reaction time and monitor for the disappearance of the starting material. - A slight excess of the nitrating agent can be used to drive the reaction to completion. - Perform the reaction at the optimal temperature to ensure a sufficient reaction rate.
Formation of dinitrated byproducts - Excess of nitrating agent. - High reaction temperature.- Use a controlled amount of the nitrating agent. - Maintain a low reaction temperature to prevent over-nitration. The nitro group is strongly deactivating, which helps to prevent a second nitration, but harsh conditions can overcome this.

Potential Byproducts Summary

The primary byproducts in the synthesis of this compound arise from the nitration of 1-bromo-2-chloro-4-fluorobenzene at different positions. The directing effects of the existing halogens guide the incoming nitro group.

Byproduct NameStructureRationale for FormationIdentification
1-Bromo-2-chloro-4-fluoro-6-nitrobenzene IsomerNitration occurs ortho to the bromo group and para to the fluoro group.GC-MS, ¹H NMR, ¹³C NMR
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene IsomerNitration occurs ortho to the chloro group and para to the bromo group.GC-MS, ¹H NMR, ¹³C NMR
1-Bromo-2-chloro-4-fluoro-dinitrobezene (various isomers) Over-nitration byproductCan form under harsh reaction conditions (excess nitrating agent, high temperature).GC-MS, ¹H NMR, ¹³C NMR
1-Bromo-2-chloro-4-fluorobenzene Unreacted Starting MaterialIncomplete reaction.GC-MS, ¹H NMR, ¹³C NMR

Experimental Protocols

A general experimental protocol for the nitration of 1-bromo-2-chloro-4-fluorobenzene is as follows. Note that optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing byproducts.

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1-bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid while stirring.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining a low temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound.

Logical Relationship of Byproduct Formation

The following diagram illustrates the formation of the desired product and its potential isomeric byproducts from the nitration of 1-bromo-2-chloro-4-fluorobenzene.

Byproduct_Formation start 1-Bromo-2-chloro-4-fluorobenzene reagent + HNO3 / H2SO4 start->reagent product This compound (Desired Product) reagent->product Nitration at C5 byproduct1 1-Bromo-2-chloro-4-fluoro-6-nitrobenzene (Isomeric Byproduct) reagent->byproduct1 Nitration at C6 byproduct2 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene (Isomeric Byproduct) reagent->byproduct2 Nitration at C3 byproduct3 Dinitrated Products (Over-nitration) product->byproduct3 Further Nitration

Caption: Nitration of 1-bromo-2-chloro-4-fluorobenzene leading to the desired product and potential byproducts.

References

Technical Support Center: Suzuki Coupling with Polyhalogenated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving polyhalogenated nitrobenzene substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a dichloronitrobenzene. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with polyhalogenated nitrobenzenes can stem from several factors. These substrates are electronically deficient and can be sterically hindered, which presents unique challenges. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often effective for these challenging substrates as they promote the oxidative addition step.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction's success. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[4][5] Stronger bases may be required in some cases, but they can also promote side reactions.

  • Solvent System: The solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[6][7] The ratio of the organic solvent to water can also be a critical parameter to optimize.[8]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and an increase in side products. A typical starting point is 80-100 °C.[9][10]

Q2: Dehalogenation of my starting material is a major side reaction. How can I minimize it?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction with electron-deficient aryl halides. To mitigate this:

  • Optimize the Base: Using a milder base, such as K₂CO₃ or KF, can sometimes reduce dehalogenation. Stronger bases can occasionally act as a hydride source or promote pathways that lead to palladium-hydride formation, which is a key intermediate in dehalogenation.

  • Ligand Selection: Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: I am getting a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid. To prevent this:

  • Thorough Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.[9]

  • Purity of Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote homocoupling.

  • Catalyst Pre-activation: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes minimize side reactions.

Q4: Which halogen is most likely to react in a polyhalogenated nitrobenzene?

A4: The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl.[11] For polyhalogenated nitrobenzenes containing the same halogen, the site of reactivity is influenced by both electronic and steric factors. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, and halogens at positions ortho or para to the nitro group are generally more reactive. Steric hindrance around a halogen atom can decrease its reactivity.[12]

Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions with substrates analogous to polyhalogenated nitrobenzenes. This data should serve as a guide for optimizing your specific reaction.

Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of Dichloropyrimidines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1001265
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane1001285
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100892
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O80695

Data extrapolated from studies on dichloropyrimidines, which serve as a model for electron-deficient dihaloaromatics.[10]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF/H₂O70395
Cs₂CO₃1,4-Dioxane80492
K₃PO₄Toluene/H₂O100888
Et₃NDMF/H₂O70345
t-BuONaDMF/H₂O70332

Data illustrates the significant impact of base selection on reaction efficiency.[4]

Table 3: Influence of Solvent on Suzuki Coupling Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
1,4-Dioxane/H₂OK₂CO₃1001288
Toluene/H₂OK₃PO₄100892
DMF/H₂OK₂CO₃70395
THF/H₂OK₂CO₃801275
Ethanol/H₂OK₂CO₃801268

Yields can be highly dependent on the solvent system used.[4][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dichloronitrobenzene with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Dichloronitrobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the dichloronitrobenzene, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX Polyhalogenated Nitrobenzene ArX->OxAdd ArBoronic Arylboronic Acid ArBoronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm side_reactions Identify Major Side Products (Dehalogenation, Homocoupling) check_sm->side_reactions Yes no_reaction Reaction Not Proceeding check_sm->no_reaction No optimize_base Optimize Base side_reactions->optimize_base Dehalogenation degas Improve Degassing Technique side_reactions->degas Homocoupling protect_boronic Consider Boronic Ester/Trifluoroborate side_reactions->protect_boronic Boronic Acid Decomposition optimize_catalyst Optimize Catalyst/Ligand no_reaction->optimize_catalyst no_reaction->optimize_base optimize_solvent Optimize Solvent/Temperature no_reaction->optimize_solvent

Caption: A logical workflow for diagnosing and addressing low yields.

References

Overcoming steric hindrance in reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in reactions involving the sterically hindered and electron-deficient compound, 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in chemical synthesis?

A1: The primary challenges stem from the molecule's structure. The presence of substituents ortho to the bromine and chlorine atoms (the chloro and nitro groups, and the fluoro and nitro groups, respectively) creates significant steric hindrance. This can impede the approach of reagents to the reactive sites. Additionally, the strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards certain reactions while activating it for others, such as nucleophilic aromatic substitution.

Q2: Which reaction types are most suitable for functionalizing this molecule?

A2: Due to its structure, this compound is a versatile substrate for several key reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring for SNAr, with the fluorine atom being the most likely leaving group.

  • Suzuki-Miyaura Coupling: The carbon-bromine bond can be targeted for C-C bond formation.

  • Buchwald-Hartwig Amination: The C-Br bond is also amenable to C-N bond formation.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C-Br position.

Q3: How does the steric hindrance from the ortho substituents affect cross-coupling reactions?

A3: In cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the bulky groups ortho to the bromine atom can hinder the oxidative addition step to the palladium(0) catalyst. This can lead to slow reaction rates and low yields. Overcoming this often requires the use of specialized, bulky, and electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the reaction.

Q4: In Nucleophilic Aromatic Substitution (SNAr) reactions, which halogen is most likely to be displaced?

A4: In SNAr reactions, the rate of substitution is generally F > Cl > Br > I. The strong electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. Given the positions of the halogens relative to the nitro group in this compound, the fluorine atom at C-4 (para to the nitro group) is the most activated and therefore the most likely to be substituted by a nucleophile.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no conversion in SNAr reactions.

Possible Cause Troubleshooting Steps
Insufficient activation of the aromatic ring. While the nitro group is a strong activator, ensure reaction conditions are appropriate. Use a strong nucleophile and consider a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex.
Poor leaving group ability. Fluorine is the best leaving group in SNAr. If targeting chlorine or bromine, more forcing conditions (higher temperatures, stronger nucleophiles) may be necessary. However, for this substrate, substitution of fluorine is most probable.
Steric hindrance around the target position. If the nucleophile is very bulky, it may have difficulty approaching the reaction center. Consider using a less sterically demanding nucleophile if possible.
Inappropriate base. A non-nucleophilic base is often required to neutralize any acid formed during the reaction without competing with the primary nucleophile.

Illustrative Experimental Protocol: SNAr with a Primary Amine

Disclaimer: This is a representative protocol based on similar substrates and may require optimization.

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added the primary amine (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling

Problem: Low yield in Suzuki coupling at the C-Br position.

Possible Cause Troubleshooting Steps
Inefficient oxidative addition due to steric hindrance. Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the active Pd(0) species and promote oxidative addition to the sterically hindered C-Br bond.
Protodeboronation of the boronic acid. Use anhydrous solvents and ensure the base is added shortly before heating. Using boronic esters (e.g., pinacol esters) can also mitigate this side reaction.
Inappropriate base. The choice of base is critical. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Stronger bases like hydroxides can promote side reactions.
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine ligand and palladium catalyst.

Illustrative Quantitative Data for Suzuki Coupling

Disclaimer: The following data is illustrative, based on reactions with sterically hindered aryl bromides.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10024< 20
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1001275-85
Pd(OAc)₂ / XPhosCs₂CO₃t-BuOH/H₂O901880-90
Buchwald-Hartwig Amination

Problem: Poor C-N bond formation.

Possible Cause Troubleshooting Steps
Steric hindrance. Similar to Suzuki coupling, employ bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, BrettPhos, RuPhos) to facilitate the reaction.[1]
Weakly nucleophilic amine. For less reactive amines, a stronger base (e.g., NaOt-Bu, LHMDS) may be required. However, be mindful of potential side reactions with the nitro group.[1]
Catalyst inhibition. The product aryl amine can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more active pre-catalyst can help.
Incompatible base. Strong alkoxide bases may not be compatible with all functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective with more reactive catalyst systems.
Sonogashira Coupling

Problem: Low yield of the desired alkyne product.

Possible Cause Troubleshooting Steps
Glaser-Hay homocoupling of the terminal alkyne. This is a common side reaction when using a copper co-catalyst. Running the reaction under copper-free conditions can eliminate this issue.
Decomposition of the starting alkyne. Use a mild base such as an amine base (e.g., Et₃N, DIPEA) and perform the reaction at the lowest effective temperature.
Poor catalyst activity. For sterically hindered substrates, a more active palladium catalyst may be needed. Consider using a palladium source like Pd(PPh₃)₂Cl₂ in combination with a suitable ligand.
Solvent effects. The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or THF are commonly used.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Types cluster_products Products start This compound snar SNAr (e.g., + R-NH₂) start->snar suzuki Suzuki (e.g., + Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (e.g., + R₂NH) start->buchwald sonogashira Sonogashira (e.g., + R-C≡CH) start->sonogashira prod_snar Substituted Product (at C-F) snar->prod_snar prod_suzuki Biaryl Product (at C-Br) suzuki->prod_suzuki prod_buchwald Arylamine Product (at C-Br) buchwald->prod_buchwald prod_sonogashira Alkynyl Product (at C-Br) sonogashira->prod_sonogashira

Caption: Reaction pathways for this compound.

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of reducing nitro groups while preserving halogen substituents on aromatic rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dehalogenation during the reduction of halogenated nitroarenes?

Dehalogenation is a common side reaction, particularly during catalytic hydrogenation. The primary causes include:

  • Catalyst Choice: Palladium on carbon (Pd/C) is highly active and notorious for causing dehalogenation, especially with aryl iodides and bromides.[1][2]

  • Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can increase the likelihood of dehalogenation.[3][4]

  • In Situ Amino Group: The newly formed amino group can enhance reductive dehalogenation.[5]

  • Substrate Reactivity: The nature of the halogen (I > Br > Cl > F) influences its susceptibility to cleavage.[6]

Q2: How can I minimize dehalogenation when using catalytic hydrogenation?

Several strategies can be employed to suppress dehalogenation during catalytic hydrogenation:

  • Catalyst Selection:

    • Use Raney Nickel as an alternative to Pd/C, as it is less prone to causing dehalogenation.[1]

    • Employ sulfided platinum on carbon (Pt/C), which has shown high selectivity for nitro group reduction in the presence of halogens.[2]

    • Specialized catalysts like Platinum-Vanadium on carbon (Pt-V/C) have also been developed for this purpose.[3]

  • Reaction Condition Optimization:

    • Conduct the reaction at lower temperatures and pressures.[7]

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Use of Additives:

    • The addition of morpholine has been shown to be outstandingly effective in suppressing dehalogenation when using a platinum catalyst.[8]

    • Maintaining a slightly acidic pH can also inhibit dehalogenation.[9]

Q3: What are some reliable non-catalytic methods to avoid dehalogenation?

When catalytic methods are not suitable, several chemical reducing agents can be used with high chemoselectivity:

  • Tin(II) Chloride (SnCl₂): This is a classic and mild reagent that is highly effective for reducing nitro groups without affecting halogens and other sensitive functional groups.[1][2]

  • Iron (Fe) in Acidic Media: Using iron powder with an acid like hydrochloric acid (HCl) or acetic acid is a robust and economical method that generally does not cause dehalogenation.[1][10]

  • Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate.[1]

Troubleshooting Guides

Problem 1: Significant dehalogenation is observed when using Palladium on Carbon (Pd/C) for catalytic hydrogenation.

Troubleshooting Steps Explanation
1. Switch Catalyst Pd/C is highly active for hydrodehalogenation.[1] Consider switching to Raney Nickel or a sulfided Pt/C catalyst, which are known to be more selective.[1][7]
2. Optimize Reaction Conditions Lower the hydrogen pressure and reaction temperature.[3] Monitor the reaction closely by TLC or LC-MS and stop it immediately upon completion.
3. Use Transfer Hydrogenation Instead of H₂ gas, use a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C. This can sometimes lead to higher selectivity.[5]
4. Add an Inhibitor The addition of morpholine or maintaining a slightly acidic pH can help suppress the dehalogenation side reaction.[8][9]

Problem 2: The reaction is slow or incomplete when using non-catalytic reducing agents like SnCl₂ or Fe.

Troubleshooting Steps Explanation
1. Check Reagent Quality and Stoichiometry Ensure that the metal reductant (e.g., iron powder) is finely divided and activated if necessary.[4] Use a sufficient excess of the reducing agent (typically 3-5 equivalents for SnCl₂·2H₂O).[4]
2. Increase Reaction Temperature While many reductions with these reagents proceed at room temperature, some substrates may require heating to reflux to achieve a reasonable reaction rate.[4]
3. Ensure Proper Solubility The nitro compound must be soluble in the reaction solvent.[4] Consider using co-solvent systems like ethanol/water or switching to a different solvent if solubility is an issue.
4. Verify Acidity For metal/acid reductions, the concentration of the acid is critical for the reaction rate.[4] Ensure the appropriate amount of acid is present.

Data Presentation

Table 1: Comparison of Different Methods for the Reduction of Halogenated Nitroarenes

Method Catalyst/Reagent Substrate Example Yield (%) Selectivity (No Dehalogenation) Reference
Transfer HydrogenationPd/C, NH₂NH₂·H₂O1-chloro-4-nitrobenzene95High[5]
Transfer HydrogenationPd/C, NH₂NH₂·H₂O1-bromo-4-nitrobenzene92High[5]
Transfer HydrogenationPd/C, NH₂NH₂·H₂O1-iodo-4-nitrobenzene90High[5]
Catalytic HydrogenationRaney Nickel, H₂Halogenated NitroarenesGoodGood, avoids dehalogenation seen with Pd/C[1]
Catalytic HydrogenationSulfided Pt/C, H₂Activated Heteroaryl HalidesGoodHigh, minimal hydrodehalogenation[7]
Chemical ReductionSnCl₂·2H₂OHalogenated NitroarenesGoodExcellent[1][2]
Chemical ReductionFe/HClHalogenated NitroarenesGoodExcellent[1][2][10]

Experimental Protocols

Protocol 1: Reduction of a Halogenated Nitroarene using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is suitable for substrates containing sensitive functional groups.[2]

  • Setup: In a round-bottom flask, dissolve the halogenated nitroarene (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Filtration and Extraction:

    • Filter the resulting suspension through Celite.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.

Protocol 2: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate and Pd/C

This method demonstrates a highly efficient and selective transfer hydrogenation.[5]

  • Setup: To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 10% Pd/C (13 mg).

  • Reagent Addition: Add hydrazine hydrate (10 mmol).

  • Reaction:

    • For many substrates, stirring at room temperature is sufficient to achieve selective nitro reduction without dehalogenation, especially for di-halogenated compounds.[5]

    • For more robust substrates, the reaction can be heated to 80°C for a short period (e.g., 5 minutes), but this may increase the risk of dehalogenation with sensitive substrates.[5]

  • Workup:

    • Upon completion (monitored by LC-MS or TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Visualizations

G Troubleshooting Dehalogenation in Nitro Reduction start Start: Dehalogenation Observed catalytic_method Using Catalytic Hydrogenation? start->catalytic_method pd_c Using Pd/C? catalytic_method->pd_c Yes non_catalytic Consider Non-Catalytic Methods catalytic_method->non_catalytic No switch_catalyst Switch to Raney Ni or Sulfided Pt/C pd_c->switch_catalyst Yes optimize_cond Optimize Conditions: - Lower Temperature - Lower H2 Pressure pd_c->optimize_cond Yes transfer_hydro Try Transfer Hydrogenation (e.g., with Hydrazine) pd_c->transfer_hydro Yes end Desired Halogenated Aniline switch_catalyst->end optimize_cond->end transfer_hydro->end sncl2 Use SnCl2 / EtOH non_catalytic->sncl2 fe_hcl Use Fe / HCl non_catalytic->fe_hcl sncl2->end fe_hcl->end

Caption: Troubleshooting workflow for preventing dehalogenation.

G Nitro Reduction vs. Dehalogenation Pathways sub Halogenated Nitroarene (Ar-NO2-X) intermediate Intermediates (Nitroso, Hydroxylamine) sub->intermediate Reduction [H] dehal_nitro Dehalogenated Nitroarene (Ar-NO2) sub->dehal_nitro Dehalogenation [H], Catalyst prod Desired Product: Halogenated Aniline (Ar-NH2-X) side_prod Side Product: Dehalogenated Aniline (Ar-NH2) prod->side_prod Dehalogenation [H], Catalyst intermediate->prod Further Reduction [H] dehal_nitro->side_prod Reduction [H]

Caption: Competing reaction pathways during nitro group reduction.

References

Technical Support Center: Managing Isomeric Impurities in the Synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing isomeric impurities during the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and practical synthesis involves a two-step process:

  • Precursor Synthesis : The precursor, 1-bromo-2-chloro-4-fluorobenzene, is typically synthesized from 2-chloro-4-fluoroaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with a brominating agent like cuprous bromide.[1][2]

  • Nitration : The final product is obtained by the electrophilic aromatic nitration of the 1-bromo-2-chloro-4-fluorobenzene precursor. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

Q2: What are the primary isomeric impurities formed during the nitration step?

The nitration of 1-bromo-2-chloro-4-fluorobenzene can lead to a mixture of positional isomers. Besides the desired 5-nitro isomer, the main potential impurities are the 3-nitro and 6-nitro isomers.

  • Desired Product : 1-Bromo-2-chloro-4-fluoro-5 -nitrobenzene

  • Isomeric Impurity 1 : 1-Bromo-2-chloro-4-fluoro-3 -nitrobenzene

  • Isomeric Impurity 2 : 1-Bromo-2-chloro-4-fluoro-6 -nitrobenzene

Q3: Why do these specific isomers form?

Isomer formation is governed by the directing effects of the three halogen substituents on the benzene ring during electrophilic aromatic substitution.[4][5] Halogens are generally ortho-, para-directing groups, although they are deactivating overall.[6][7][8]

  • Bromo (at C1) : Directs ortho (C2, C6) and para (C4).

  • Chloro (at C2) : Directs ortho (C1, C3) and para (C5).

  • Fluoro (at C4) : Directs ortho (C3, C5) and para (C1).

The positions for nitration are C3, C5, and C6.

  • Position 5 (Desired) : Is para to the chloro group and ortho to the fluoro group. This position is sterically accessible and electronically favored by two substituents.

  • Position 3 : Is ortho to both the chloro and fluoro groups. While electronically favored, it may experience some steric hindrance from the adjacent C2-chloro and C4-fluoro groups.

  • Position 6 : Is ortho to the bromo group. This position is generally less favored due to steric hindrance from the adjacent bulky bromine atom at C1.

Careful control of reaction conditions is crucial to maximize the yield of the desired 5-nitro isomer.[3]

Q4: What analytical methods are recommended for identifying and quantifying these isomers?

A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification and accurate quantification of isomeric impurities.

Analytical TechniquePurposeAdvantagesConsiderations
GC-MS Identification & QuantificationExcellent separation of volatile isomers, provides mass fragmentation patterns for structural confirmation.[9][10]High temperatures can degrade sensitive compounds; derivatization may be needed.
HPLC Quantification & PurificationHigh resolution for separating positional isomers, non-destructive, suitable for preparative scale.[11][12] Phenyl-based columns can offer enhanced selectivity through π-π interactions.[13][14]Can be time-consuming to develop methods; requires reference standards for quantification.
¹H NMR Structural ElucidationProvides detailed information about the substitution pattern on the aromatic ring, allowing for clear distinction between isomers.[15]May not be suitable for quantifying low-level impurities without high-field instruments.
Q5: What are the key physical properties of the desired product and its main isomers?
CompoundMolecular FormulaMolecular Weight ( g/mol )Computed XLogP3PubChem CID
This compoundC₆H₂BrClFNO₂254.443.213982970[16]
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneC₆H₂BrClFNO₂254.443.650999481[17]
1-Bromo-5-chloro-4-fluoro-2-nitrobenzeneC₆H₂BrClFNO₂254.443.650998078[18]

Section 2: Troubleshooting Guide

Q1: Issue: Low yield of the desired this compound isomer.
  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the nitrating agent is fresh and of high quality.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: Nitration is highly exothermic. Maintain the recommended temperature range (e.g., 0-10°C) during the addition of the nitrating agent to prevent side reactions and degradation.[19]

  • Possible Cause 3: Incorrect Acid Concentration.

    • Solution: The concentration of sulfuric acid is critical for generating the nitronium ion (NO₂⁺). Use concentrated (98%) sulfuric acid and ensure all reagents and glassware are dry to prevent dilution.

Q2: Issue: High percentage of undesired isomers in the crude product.
  • Possible Cause 1: Poor Regioselectivity.

    • Solution: The regioselectivity of nitration is highly dependent on reaction conditions.[20] Lowering the reaction temperature often favors the thermodynamically more stable para-directed product (the 5-nitro isomer) over ortho-directed isomers. Experiment with different nitrating agents (e.g., KNO₃/H₂SO₄) which may offer different selectivity profiles.

  • Possible Cause 2: Steric Effects.

    • Solution: While difficult to change, understanding that substitution at the C6 position is sterically hindered by the bromine atom helps in predicting the major impurities. Focus on optimizing conditions to disfavor substitution at the C3 position.

Q3: Issue: Difficulty in separating the desired isomer from impurities.
  • Possible Cause 1: Similar Physical Properties.

    • Solution: Positional isomers often have very close boiling points and solubilities, making separation challenging.

    • Fractional Crystallization: This can be a powerful technique if the isomers have sufficiently different melting points and form a eutectic system.[21] Experiment with various solvents to maximize the solubility difference.

    • Column Chromatography: Use a high-resolution silica gel and an optimized solvent system. A shallow gradient elution might be necessary to resolve closely eluting spots.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is often the most effective, albeit more expensive, method.

Q4: Issue: Inconsistent results between batches.
  • Possible Cause 1: Moisture in Reagents.

    • Solution: Water can dilute the sulfuric acid, reducing the efficiency of nitronium ion formation and leading to variable results. Use anhydrous solvents and reagents and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Purity of Starting Material.

    • Solution: Ensure the 1-bromo-2-chloro-4-fluorobenzene precursor is pure. Impurities in the starting material can lead to the formation of additional side products, complicating purification and reducing the yield of the desired product.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Nitration of 1-Bromo-2-chloro-4-fluorobenzene

Objective: To synthesize this compound with maximized regioselectivity.

Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0°C in an ice bath.

  • Slowly add 1-bromo-2-chloro-4-fluorobenzene (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate, cooled beaker.

  • Add the nitrating mixture dropwise to the solution of the halo-benzene over 30-60 minutes, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product can then be analyzed and purified.

Protocol 2: GC-MS Analysis for Isomer Ratio Determination

Objective: To separate and identify the isomeric products in the crude reaction mixture.

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a capillary column suitable for separating aromatic isomers, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 50-300 m/z.

  • Analysis: Identify isomers based on their retention times and mass fragmentation patterns. Quantify the relative peak areas to determine the isomer ratio.

Protocol 3: Purification by Column Chromatography

Objective: To isolate the desired 5-nitro isomer from other impurities.

Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system such as Hexane/Ethyl Acetate or Hexane/Dichloromethane. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity if necessary.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure, desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Section 4: Visual Guides

SynthesisWorkflow start Start: 2-Chloro-4-fluoroaniline diazotization Step 1: Diazotization & Sandmeyer Reaction start->diazotization precursor Intermediate: 1-Bromo-2-chloro-4-fluorobenzene diazotization->precursor nitration Step 2: Nitration (HNO₃ / H₂SO₄) precursor->nitration crude Crude Product: Mixture of Isomers nitration->crude analysis QC Analysis (GC-MS, HPLC) crude->analysis purification Purification (Crystallization or Chromatography) analysis->purification Isomers > Limit? final Final Product: Pure 5-Nitro Isomer analysis->final Isomers < Limit? purification->final

Caption: General Synthesis and Purification Workflow.

TroubleshootingLogic problem Problem: High Percentage of Undesired Isomers cause1 Possible Cause: High Reaction Temp. problem->cause1 cause2 Possible Cause: Incorrect Acid Conc. problem->cause2 cause3 Possible Cause: Non-Optimal Nitrating Agent problem->cause3 solution1 Solution: Maintain 0-5°C during reagent addition. cause1->solution1 solution2 Solution: Use anhydrous reagents & concentrated H₂SO₄. cause2->solution2 solution3 Solution: Trial alternative agents (e.g., KNO₃/H₂SO₄). cause3->solution3

Caption: Troubleshooting Logic for Poor Regioselectivity.

References

Safe handling and disposal of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

This guide provides essential safety information, handling protocols, and disposal procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin irritation and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A2: To ensure safety, the following PPE is required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[6] Inspect gloves before use.[3]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing. For larger quantities or increased risk of exposure, overalls may be necessary.[3][7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][8] If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Q3: What is the correct first aid procedure in case of exposure?

A3: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash off with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the victim to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Q4: How should I properly store this chemical in the laboratory?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.[4]

Q5: What is the recommended final disposal method for waste containing this chemical?

A5: Waste containing this compound must be treated as hazardous waste. The recommended disposal method is incineration at an approved waste disposal plant.[5] Do not dispose of it down the drain.[11] Ensure compliance with all local, regional, and national hazardous waste regulations.[5]

Troubleshooting Guide

ProblemPotential CauseSolution
Small Spill in Fume Hood Improper handling, leaking container.1. Ensure personal protective equipment (PPE) is worn. 2. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[11] 3. Carefully sweep or scoop up the absorbed material.[7] 4. Place the waste into a designated, labeled, and sealed container for hazardous waste disposal.[7] 5. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Contaminated Clothing or PPE Direct contact with the chemical during handling or a spill.1. Immediately remove the contaminated clothing or gloves while avoiding contact with skin.[3][9] 2. Wash the affected skin area thoroughly with soap and water.[4] 3. Dispose of contaminated disposable items (like gloves) in the designated hazardous waste container. 4. Launder contaminated reusable clothing separately before reuse.[7]
Uncertainty About Waste Segregation Lack of familiarity with waste stream compatibility.1. Do not mix this waste with other waste streams unless you are certain they are compatible. 2. Specifically, do not mix halogenated organic wastes with acids, bases, or oxidizers.[11] 3. Label the waste container clearly as "Halogenated Organic Waste" and list all components.[11] 4. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
Waste Container is Full or Leaking Improper container management.1. If a container is full, do not overfill it. Securely close it and arrange for pickup through your EHS department. 2. If a container is leaking, immediately place it into a larger, compatible secondary containment bin.[11] 3. Transfer the waste to a new, appropriate container if it is safe to do so. 4. Report the incident to your supervisor and EHS department.[11]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol [1][2]
CAS Number 111010-08-3[1]
Appearance White crystalline solid[8]
Melting Point ~60-65 °C[8]
Boiling Point ~305-315 °C[8]
Solubility Slightly soluble in water, soluble in common organic solvents.[8]

Experimental Protocols

Protocol: Small Spill Cleanup Procedure

This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound within a chemical fume hood.

1. Immediate Response and Preparation:

  • Alert personnel in the immediate area.
  • Ensure the fume hood sash is at the proper height.
  • Don appropriate PPE: chemical safety goggles, lab coat, and chemical-resistant gloves.

2. Spill Containment:

  • Contain the spill by surrounding the area with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.

3. Absorption and Collection:

  • Apply the absorbent material directly onto the spill, starting from the outside and working inwards to prevent spreading.
  • Allow the material to fully absorb the chemical.
  • Using non-sparking scoops or tools, carefully collect the absorbed material.[9]

4. Waste Packaging:

  • Place the collected waste into a thick, sealable plastic bag or a designated hazardous waste container.[7]
  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the used cloth in the same waste container.
  • Seal the container or bag.

5. Decontamination:

  • Thoroughly clean the spill area and any contaminated tools with soap and water.

6. Disposal:

  • Label the waste container with a hazardous waste tag, clearly identifying the contents ("this compound spill debris").
  • Arrange for disposal through your institution's EHS department.

7. Final Steps:

  • Remove contaminated PPE and dispose of it in the hazardous waste container.
  • Wash hands thoroughly with soap and water.[7]
  • Document the spill and cleanup procedure as required by your laboratory's safety plan.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

WasteDisposalWorkflow cluster_handling Chemical Handling & Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal & Emergency Path start Start: Experiment with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid or Liquid) fume_hood->waste_gen spill Spill Occurs? fume_hood->spill Potential Event container Select Designated 'Halogenated Organic Waste' Container waste_gen->container label_container Label Container with Hazardous Waste Tag & Contents container->label_container add_waste Carefully Add Waste to Container label_container->add_waste store_container Store Container Securely in a Ventilated Area add_waste->store_container disposal_request Request Waste Pickup from EHS Department store_container->disposal_request spill->waste_gen spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes end End: Proper Disposal disposal_request->end spill_protocol->container

Caption: Workflow for handling and disposal of this compound.

References

Stabilizing 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Visible Color Change of the Compound During Storage

  • Question: My solid this compound, which was initially a pale yellow crystalline solid, has developed a darker yellow or brownish color over time. What could be the cause, and how can I address it?

  • Possible Causes:

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.[1] Formulations should be protected from light by packaging them in amber-colored containers.[1]

    • Thermal Decomposition: Elevated temperatures can accelerate the degradation of the compound. The rate of degradation is often related to temperature as described by the Arrhenius equation.[1][2]

    • Hydrolysis: Reaction with moisture can lead to the breakdown of the compound, especially if acidic or basic impurities are present.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place as recommended.[3]

    • Use Inert Gas: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

    • Purity Analysis: Assess the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any degradation products.

Issue 2: Inconsistent Results in Assays Using Stored Compound

  • Question: I am observing variability in my experimental results when using a batch of this compound that has been in storage. Could this be due to degradation?

  • Possible Causes:

    • Formation of Impurities: Degradation can lead to the formation of new compounds that may interfere with your assay or have different reactivity.

    • Decrease in Purity: A decrease in the concentration of the active compound will affect stoichiometry and reaction kinetics.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., HPLC with UV detection) to determine the exact concentration of the parent compound in your sample.[4][5]

    • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by subjecting the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[6][7]

    • Use a Fresh Batch: Compare the results obtained with the stored compound to those from a fresh, unopened batch to confirm if degradation is the root cause.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3] For extended periods, storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: Are there any known stabilizers for halogenated nitroaromatic compounds like this one?

Q3: How can I assess the purity and degradation of my stored this compound?

Several analytical techniques can be employed to determine the purity and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for separating and quantifying the parent compound and its impurities.[4][5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying degradation products by their mass spectra.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about any impurities or degradation products present in the sample.

Q4: What are the likely degradation pathways for this compound?

Based on the known degradation of similar nitroaromatic compounds, potential degradation pathways include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Nucleophilic aromatic substitution: The halogen substituents can be replaced by nucleophiles, such as hydroxide ions, if moisture is present. The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to such attacks.

  • Denitration: Cleavage of the carbon-nitrogen bond can lead to the removal of the nitro group.

Data Presentation

Table 1: Recommended Storage Conditions Based on General Stability Guidelines

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally induced degradation.
Light Protected from light (Amber vial/container)Prevents photochemical degradation.[1]
Atmosphere Tightly sealed container, consider inert gas (Argon, Nitrogen) for very long-term storageMinimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Humidity Dry environmentPrevents hydrolysis.

Table 2: General Conditions for Accelerated Stability Testing (ICH Guidelines)

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. These are general guidelines and may need to be adapted based on the specific properties of the compound.[11][12][13]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for halogenated nitroaromatics.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm for aromatic compounds.

  • Analysis: Inject the sample and a standard of known purity. The peak area of the main compound is used to calculate its purity relative to any degradation products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

  • Instrumentation: GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a wide range (e.g., m/z 50-500) to capture potential fragments of the parent compound and its degradation products.

  • Analysis: Identify peaks corresponding to the parent compound and any new peaks in the chromatogram of the stored sample. Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Action start Observed Instability (e.g., color change, inconsistent results) check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok purity_analysis Perform Purity Analysis (HPLC/GC-MS) purity_ok Purity Acceptable? purity_analysis->purity_ok storage_ok->purity_analysis Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No use_compound Continue Using Compound purity_ok->use_compound Yes discard Discard and Use Fresh Batch purity_ok->discard No correct_storage->purity_analysis stabilizer Consider Adding Stabilizer for Future Storage discard->stabilizer

Caption: Troubleshooting workflow for observed instability.

Hypothetical_Degradation_Pathway cluster_reduction Nitro Group Reduction cluster_substitution Nucleophilic Substitution cluster_denitration Denitration parent This compound nitroso Nitroso derivative parent->nitroso Reduction phenol Phenolic derivative (Halogen replaced by -OH) parent->phenol Hydrolysis denitro 1-Bromo-2-chloro-4-fluorobenzene parent->denitro Photolysis/Hydrolysis hydroxylamine Hydroxylamine derivative nitroso->hydroxylamine amine Amino derivative hydroxylamine->amine

Caption: Hypothetical degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene and its key isomers. These polyhalogenated nitrobenzene derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the strategic placement of bromo, chloro, fluoro, and nitro groups on the benzene ring, which allows for selective and sequential chemical transformations. This document summarizes their physicochemical properties, available spectroscopic data, and provides a generalized experimental protocol for their synthesis and characterization.

Physicochemical Properties

The following table outlines the key computed physicochemical properties of this compound and three of its isomers. This data is essential for understanding their behavior in various chemical and biological systems.

PropertyThis compound1-Bromo-4-chloro-5-fluoro-2-nitrobenzene1-Bromo-5-chloro-4-fluoro-2-nitrobenzene1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
CAS Number 111010-08-3[1]960000-93-5[2]960000-99-1[3]1311197-88-2[4]
Molecular Formula C₆H₂BrClFNO₂[1]C₆H₂BrClFNO₂[2]C₆H₂BrClFNO₂[3]C₆H₂BrClFNO₂[4]
Molecular Weight 254.44 g/mol [1]254.44 g/mol [2]254.44 g/mol [3]254.44 g/mol [4]
XLogP3 3.2[1]3.6[2]3.6[3]N/A
IUPAC Name This compound[1]1-bromo-4-chloro-5-fluoro-2-nitrobenzene[2]1-bromo-5-chloro-4-fluoro-2-nitrobenzene[3]1-bromo-4-chloro-2-fluoro-5-nitrobenzene[4]
Appearance Crystalline solid (predicted)Crystalline solidCrystalline solid (predicted)Crystalline solid (predicted)
Melting Point N/AN/AN/AN/A
Boiling Point N/AN/AN/A275.6±35.0 °C (Predicted)[4]
Density N/AN/AN/A1.904±0.06 g/cm³ (Predicted)[4]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the structural elucidation and confirmation of these derivatives. While comprehensive experimental data is not publicly available for all isomers, the following table presents the available information.

Spectroscopic TechniqueThis compound1-Bromo-4-chloro-5-fluoro-2-nitrobenzene1-Bromo-5-chloro-4-fluoro-2-nitrobenzene1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
¹H NMR Data not available(400 MHz, DMSO-d₆): δ 8.46 (d, J = 6.9 Hz, 1H), 8.18 (d, J = 8.8 Hz, 1H)[5]Data not availableData not available
¹³C NMR Data not availableData not availableData not availableData not available
IR Spectroscopy Data not availableData not availableData not availableData not available
Mass Spectrometry Data not availableData not availableData not availableData not available

Note: The absence of data highlights a gap in publicly accessible experimental information for these compounds.

Experimental Protocols

The synthesis of these compounds typically involves the electrophilic nitration of a corresponding di- or tri-halogenated benzene precursor. The characterization relies on standard spectroscopic techniques.

General Synthesis Protocol: Nitration of a Halogenated Benzene Precursor

This protocol is a generalized procedure based on the synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[5]

Materials:

  • Halogenated benzene precursor (e.g., 1-bromo-2-chloro-4-fluorobenzene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄) or Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice bath

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel for column chromatography)

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. For alternative methods, trifluoroacetic anhydride can be slowly added to a solution of the precursor and ammonium nitrate in a solvent like DCM at 0 °C.[5]

  • Nitration Reaction: Slowly add the halogenated benzene precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours) or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent like dichloromethane.

  • Neutralization and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure nitro-derivative.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed using an attenuated total reflectance (ATR) accessory. Key vibrational bands to identify include C-H, C=C (aromatic), C-NO₂ (typically strong absorptions around 1530 and 1350 cm⁻¹), C-Br, C-Cl, and C-F stretches.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Halogenated Benzene Precursor nitration Electrophilic Nitration (HNO3/H2SO4 or TFAA/NH4NO3) start->nitration workup Aqueous Work-up & Extraction nitration->workup purification Purification (Chromatography/Recrystallization) workup->purification product Purified Derivative purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for synthesis and characterization.

References

A Comparative Guide to Analytical Methods for Purity Confirmation of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous confirmation of purity for chemical compounds such as 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is paramount for researchers, scientists, and professionals in drug development. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, reaction yields, and the safety profile of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for assessing the purity of this complex halogenated nitroaromatic compound, complete with experimental protocols and data presentation guidelines.

Comparison of Analytical Methods

A variety of analytical methods can be employed to determine the purity of this compound. The choice of method depends on the specific information required, such as the need for quantitative data, structural confirmation of the main component, or identification of unknown impurities. The following table summarizes and compares the most relevant techniques.

Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High resolution and sensitivity; well-established for purity assays of nitroaromatic compounds.[1][2]Requires reference standards for absolute quantification; may not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a gaseous mobile phase followed by mass-based detection and identification.Quantitative purity, identification of volatile and semi-volatile impurities, structural information from mass spectra.Excellent for volatile impurities and provides structural confirmation.[3][4][5]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal response of a sample relative to a certified internal standard.Absolute quantitative purity (% w/w), structural confirmation of the main component and impurities.Provides absolute purity without a specific reference standard for the analyte; non-destructive.[6][7][8]Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by the molecule, causing vibrations of functional groups.Identification of functional groups present in the molecule.Fast and simple; provides a molecular "fingerprint" for identity confirmation.[9][10]Primarily qualitative; not suitable for quantifying purity unless coupled with other techniques.
Melting Point Analysis Determination of the temperature range over which the solid compound transitions to a liquid.Indication of purity; pure compounds have a sharp, defined melting range.Simple, fast, and inexpensive preliminary check of purity.Impurities may not always cause a significant depression or broadening of the melting range.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are protocols for the primary quantitative techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of ~1 mg/mL.

    • Prepare working standards by further dilution with the initial mobile phase composition.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 50 50
      15.0 5 95
      17.0 5 95
      17.1 50 50

      | 20.0 | 50 | 50 |

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and confirming the identity of the main component.

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).

  • High-purity helium as the carrier gas.

  • Sample dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas Flow (He): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-400 amu

  • Data Analysis:

    • The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).

    • The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Absolute Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of purity against a certified internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analytical balance (accurate to at least 0.01 mg).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the sample (m_analyte) and 5-10 mg of the internal standard (m_std) into a clean vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a D1 of 30-60 seconds is often sufficient).

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

    • Determine the number of protons corresponding to each integrated signal (N_analyte and N_std).

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • MW = Molecular Weight

    • P_std = Purity of the internal standard

Workflow and Strategy Visualizations

The following diagrams illustrate the logical flow for selecting an analytical method and implementing a comprehensive purity analysis strategy.

MethodSelectionWorkflow Workflow for Analytical Method Selection start Analytical Goal q1 Need Quantitative Purity Value? start->q1 q2 Need Structural Confirmation? q1->q2 No hplc HPLC-UV q1->hplc Yes (Relative) qnmr qNMR q1->qnmr Yes (Absolute) q3 Screening for Volatile Impurities? q2->q3 No nmr_ms NMR / MS q2->nmr_ms Yes q4 Quick Identity Check? q3->q4 No gcms GC-MS q3->gcms Yes ftir_mp FTIR / Melting Point q4->ftir_mp Yes

Caption: Decision tree for selecting the appropriate analytical method.

PurityAnalysisStrategy Comprehensive Purity Analysis Strategy start Start: Synthesized Compound step1 Step 1: Preliminary Checks (TLC, Melting Point, FTIR) start->step1 step2 Step 2: Primary Purity Assay (HPLC-UV or GC) step1->step2 decision1 Purity > 95%? step2->decision1 step3 Step 3: Structural Confirmation (¹H NMR, ¹³C NMR, MS) decision1->step3 Yes end_fail Action: Repurify or Resynthesize decision1->end_fail No decision2 Structure Confirmed? step3->decision2 step4 Step 4: Absolute Purity (qNMR or HPLC with Certified Standard) decision2->step4 Yes decision2->end_fail No end_pass Final Report: Compound is Pure and Confirmed step4->end_pass

Caption: A strategic workflow for comprehensive purity assessment.

References

A Comparative Guide to Halogen Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for the rational design of synthetic routes. A key aspect of this reaction is the nature of the leaving group, particularly when it is a halogen. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), the reactivity of halogens in SNAr reactions follows a distinct and seemingly counterintuitive pattern. This guide provides an objective comparison of halogen reactivity in SNAr, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Inverted Reactivity Order of Halogens in SNAr

In nucleophilic aromatic substitution, the typical reactivity order for halogen leaving groups is:

F > Cl ≈ Br > I

This order is inverted compared to the one expected for SN2 reactions, where iodide is the best leaving group and fluoride is the worst.[1] This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.[2][3] For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs), such as nitro (NO₂), cyano (CN), or acyl groups, positioned ortho or para to the leaving group.[1][4]

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken during this step, making it energetically unfavorable and thus, slow. The subsequent step, the elimination of the halide and restoration of the aromatic ring, is fast.

Fluorine's high electronegativity plays a crucial role in the rate-determining first step. It strongly polarizes the carbon-fluorine bond and powerfully stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect.[4] This stabilization of the transition state leading to the intermediate lowers the activation energy for the reaction.[2] Although the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the fast, non-rate-determining second step, so its strength has a minimal impact on the overall reaction rate.[5]

Quantitative Comparison of Halogen Reactivity

The difference in reaction rates between halogen leaving groups can be substantial. Experimental data from the reaction of piperidine with 2,4-dinitrophenyl halides in methanol clearly illustrates the superior reactivity of fluorine.

Halogen Leaving Group (X)Relative Rate Constant (krel)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal/mol·K)
-F ~33004.413.3-19.4
-Cl ~4.50.00617.5-18.9
-Br 10.001318.6-18.7
-I ~1.30.001718.2-19.1

Data compiled from studies on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol.[2][5]

As the data indicates, the fluoro-substituted compound reacts thousands of times faster than its chloro, bromo, and iodo counterparts.[5] The primary driver for this difference is the lower enthalpy of activation (ΔH‡) for the fluorine-substituted reactant, which is consistent with the stabilization of the transition state by the highly electronegative fluorine atom.[2]

Experimental Protocols

A general procedure for comparing the reactivity of different aryl halides in an SNAr reaction is provided below.

Objective: To determine the relative reaction rates of 1-halo-2,4-dinitrobenzene derivatives (F, Cl, Br, I) with a common nucleophile, such as piperidine.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Bromo-2,4-dinitrobenzene

  • 1-Iodo-2,4-dinitrobenzene

  • Piperidine

  • Methanol (or other suitable solvent, e.g., DMSO)

  • Internal standard (e.g., naphthalene) for chromatographic analysis

  • Reaction vials, stirring equipment, and a constant temperature bath

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentration for each of the 1-halo-2,4-dinitrobenzene substrates, piperidine, and the internal standard in methanol.

  • Reaction Setup: In a series of reaction vials, combine the stock solution of one of the aryl halides with the internal standard solution.

  • Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a constant temperature bath. Initiate the reaction by adding a measured aliquot of the piperidine stock solution to each vial. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent, which may contain a quenching agent if necessary.

  • Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the reactant remaining and the product formed, relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant versus time. Determine the initial reaction rate from the slope of this curve. Calculate the second-order rate constant (k₂) for each halogen.

  • Comparison: Compare the calculated rate constants to determine the relative reactivity of the different halogens.

Mechanistic and Logical Visualizations

The following diagrams illustrate the key mechanisms and logical relationships discussed.

References

Fluoro vs. Chloro: A Comparative Guide to Leaving Group Ability in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic aromatic substitution (SNAr) reactions, a critical process in the synthesis of numerous pharmaceuticals and fine chemicals, the choice of leaving group on the aromatic ring significantly influences reaction efficiency. While traditional wisdom from aliphatic substitution reactions (SN1 and SN2) would suggest that chloride is a better leaving group than fluoride, the opposite holds true in the context of SNAr. This guide provides a detailed comparison of fluoro and chloro as leaving groups in SNAr reactions, supported by experimental data, to inform substrate design and reaction optimization.

The "Element Effect": Fluorine's Counterintuitive Superiority

In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I, a phenomenon often referred to as the "element effect".[1][2] This is in stark contrast to SN1 and SN2 reactions, where the bond strength to the leaving group is a dominant factor in the rate-determining step.[3][4] The key to understanding this difference lies in the two-step addition-elimination mechanism of SNAr reactions.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5][6][7] The subsequent elimination of the leaving group to restore aromaticity is a faster step.[5][6]

Fluorine's exceptional performance as a leaving group in this context is attributed to its high electronegativity.[5][8][9] This strong inductive electron-withdrawing effect makes the carbon atom attached to the fluorine significantly more electrophilic and susceptible to nucleophilic attack.[9] Furthermore, the high electronegativity of fluorine effectively stabilizes the negative charge that develops in the aromatic ring of the Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step.[5]

Quantitative Comparison: Reaction Kinetics

Experimental data from the reaction of piperidine with 1-substituted-2,4-dinitrobenzenes in methanol provides a clear quantitative comparison of the leaving group ability of fluorine and chlorine. The following table summarizes the overall rate constants and activation parameters for this reaction.

Leaving GroupOverall Rate Constant (k) at 20°C (M⁻¹s⁻¹)Relative Rate (kX/kCl)ΔH‡ (kcal/mol)-TΔS‡ at 20°C (kcal/mol)
Fluoro (F)7.4336412.311.1
Chloro (Cl)0.0022116.211.0

Data sourced from "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions".[1]

As the data clearly indicates, the fluoro-substituted compound reacts over 3000 times faster than its chloro-substituted counterpart under these conditions. The difference in reactivity is primarily driven by the lower enthalpy of activation (ΔH‡) for the fluoro derivative, which is consistent with the greater stabilization of the transition state leading to the Meisenheimer complex.[1] The entropies of activation (ΔS‡) are very similar for both leaving groups, suggesting that the organization of the transition state is comparable.[1]

Experimental Protocol: Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine

The following is a representative experimental protocol for determining the reaction kinetics of SNAr reactions, as adapted from the literature.[1]

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Methanol (spectrophotometric grade)

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare stock solutions of the 1-substituted-2,4-dinitrobenzene substrates and piperidine in methanol to known concentrations.

  • Kinetic Runs:

    • Equilibrate the substrate and nucleophile solutions to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by mixing the solutions in a cuvette suitable for UV-Vis spectrophotometry. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

    • Monitor the progress of the reaction by following the increase in absorbance of the product at its λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constants (kobs) from the absorbance data.

    • Determine the second-order rate constant (k) by dividing kobs by the concentration of piperidine.

    • Repeat the kinetic runs at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.

Logical Relationship: The SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of an SNAr reaction, highlighting the key intermediate.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Rate-Determining Step) A Ar-X B [Ar(X)Nu]⁻ A->B + Nu⁻ (k₁) Nu Nu⁻ B->A (k₋₁) C Ar-Nu B->C - X⁻ (k₂) X X⁻

Caption: The SNAr reaction proceeds via a two-step mechanism.

Conclusion

For SNAr reactions, fluorine is unequivocally a superior leaving group compared to chlorine. This is a direct consequence of the reaction mechanism, where the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of fluorine enhances the electrophilicity of the aromatic carbon and stabilizes the negatively charged intermediate, leading to significantly faster reaction rates. This understanding is crucial for medicinal chemists and process chemists in the design of synthetic routes that rely on SNAr transformations, enabling the efficient construction of complex aromatic molecules. When faced with the choice, selecting a fluoro-substituted aromatic precursor is a data-driven strategy to optimize reaction outcomes.

References

Comparative Reactivity Analysis: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene vs. p-Fluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and widely utilized transformation for this purpose. The reactivity of the aryl halide substrate is paramount to the success of these reactions, governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth comparison of two key substrates: the polysubstituted 1-bromo-2-chloro-4-fluoro-5-nitrobenzene and the archetypal p-fluoronitrobenzene, offering both theoretical analysis and a blueprint for empirical validation.

The Underpinnings of SNAr Reactivity: A Mechanistic Overview

Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions on aromatic rings do not proceed via backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a two-step addition-elimination pathway.[1][3]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled.[1]

The facility of this mechanism is critically dependent on two main factors:

  • Ring Activation: The aromatic ring must be rendered sufficiently electron-poor (electrophilic) to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group.[2][4]

  • Leaving Group Ability: The substituent being displaced must be a suitable leaving group.

Crucially, for maximal activation, the EWG must be positioned ortho or para to the leaving group. This geometric arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, providing significant stabilization.[3][4] A meta positioning offers only minor inductive stabilization and is far less effective.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrates, Nucleophile, Standard) thermostat Thermostat Solutions to 25.0 °C prep_stock->thermostat mix Mix Substrate & Standard thermostat->mix initiate Initiate Reaction (Add Nucleophile) mix->initiate sample Withdraw & Quench Aliquots at Timed Intervals initiate->sample hplc Analyze Samples by HPLC sample->hplc plot Plot Pseudo-First-Order Kinetics hplc->plot calc Calculate Second-Order Rate Constant (k₂) plot->calc compare compare calc->compare Compare Reactivity

References

Validating the Structure of Synthesized 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex aromatic compounds such as 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, unambiguous structural verification is a critical step. This is particularly true for polysubstituted benzene rings where multiple isomers can be formed during the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom. This guide provides a comparative framework for validating the structure of synthesized this compound using ¹H and ¹³C NMR spectroscopy. It outlines the expected spectral data, a detailed experimental protocol for data acquisition, and a comparison with potential isomeric side products.

Predicted vs. Experimental NMR Data: A Comparative Analysis

The confirmation of the target structure relies on the careful comparison of experimentally obtained NMR data with predicted values derived from established principles of NMR spectroscopy and data from similar compounds. The various substituents on the benzene ring (Br, Cl, F, NO₂) each exert distinct electronic effects, influencing the chemical shifts and coupling constants of the aromatic protons and carbons in a predictable manner.

For this compound, we expect to see two distinct signals in the ¹H NMR spectrum, corresponding to the two protons on the aromatic ring. The ¹³C NMR spectrum should display six signals, one for each of the unique carbon atoms in the benzene ring.

Table 1: Predicted¹ and Experimental NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz) Experimental Chemical Shift (δ, ppm) Experimental Multiplicity & Coupling Constant (J, Hz)
¹HH-37.8 - 8.2d, J(H-F) ≈ 7-9 HzUser to inputUser to input
¹HH-68.3 - 8.7d, J(H-F) ≈ 4-6 HzUser to inputUser to input
¹³CC-1 (C-Br)115 - 120d, J(C-F) ≈ 4-6 HzUser to inputUser to input
¹³CC-2 (C-Cl)125 - 130d, J(C-F) ≈ 20-25 HzUser to inputUser to input
¹³CC-3 (C-H)128 - 132d, J(C-F) ≈ 8-10 HzUser to inputUser to input
¹³CC-4 (C-F)160 - 165d, J(C-F) ≈ 250-270 HzUser to inputUser to input
¹³CC-5 (C-NO₂)145 - 150sUser to inputUser to input
¹³CC-6 (C-H)120 - 125d, J(C-F) ≈ 2-4 HzUser to inputUser to input

¹Predicted values are estimates based on analogous compounds and substituent effects. Actual values may vary.

Comparison with Potential Isomers:

The unique substitution pattern of this compound can be readily distinguished from its isomers through NMR. For instance, an isomer such as 1-bromo-4-chloro-2-fluoro-5-nitrobenzene would exhibit significantly different ¹H-¹⁹F and ¹³C-¹⁹F coupling constants due to the change in the relative positions of the fluorine atom and the observed nuclei. By carefully analyzing the splitting patterns and the magnitudes of the coupling constants, a definitive structural assignment can be made.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of the synthesized compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

    • Set the spectral width to cover the aromatic carbon region (approximately 0-200 ppm).

    • A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 1024 scans or more), depending on the sample concentration.

  • For ¹⁹F-coupled spectra (optional but recommended):

    • Acquire ¹H and ¹³C spectra without proton decoupling to observe the coupling to the fluorine atom. This will provide valuable information for structural confirmation.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak pick the signals in both ¹H and ¹³C spectra to determine their chemical shifts.

  • Analyze the multiplicities and measure the coupling constants (J-values) from the high-resolution ¹H spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the synthesized this compound structure using NMR data.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesize 1-Bromo-2-chloro- 4-fluoro-5-nitrobenzene purification Purify the crude product synthesis->purification sample_prep Prepare NMR sample (dissolve in deuterated solvent) purification->sample_prep acquire_spectra Acquire 1H and 13C NMR spectra sample_prep->acquire_spectra process_data Process NMR data (FT, phasing, calibration) acquire_spectra->process_data compare_data Compare experimental data with predicted spectra and isomer data process_data->compare_data predict_spectra Predict 1H and 13C NMR spectra (based on substituent effects and literature data) predict_spectra->compare_data structure_confirmed Structure Confirmed: This compound compare_data->structure_confirmed Match structure_incorrect Structure Incorrect or Impure: Re-evaluate synthesis and purification compare_data->structure_incorrect Mismatch

Caption: Workflow for NMR-based structural validation.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently validate the structure of synthesized this compound, ensuring the integrity of their research and development processes. The combination of predictive analysis, rigorous experimental protocol, and logical data comparison provides a robust framework for the structural elucidation of complex aromatic compounds.

A Comparative Guide to Monitoring Reactions of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: TLC vs. Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and its more instrument-intensive alternatives—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring reactions involving the highly functionalized aromatic compound, 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This compound, with its multiple reactive sites, presents unique challenges and opportunities in synthetic chemistry, making the choice of an appropriate analytical monitoring technique critical for success.

Performance Comparison: TLC, HPLC, and GC-MS

The selection of a reaction monitoring technique is often a trade-off between speed, cost, and the level of quantitative detail required. While TLC offers a rapid and inexpensive qualitative assessment, HPLC and GC-MS provide robust quantitative data, indispensable for kinetic studies and process optimization.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[2]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3]
Analysis Time 5-20 minutes10-60 minutes per sample15-60 minutes per sample
Cost per Sample LowModerate to HighHigh
Data Output Qualitative/Semi-quantitative (Rf values, spot intensity)[4][5]Quantitative (retention times, peak areas)[6]Quantitative and Structural (retention times, mass spectra)
Sensitivity Microgram (µg) range[7]Nanogram (ng) to picogram (pg) rangePicogram (pg) to femtogram (fg) range
Specificity Moderate (co-elution possible)[8]High (excellent resolution)[9]Very High (mass-based identification)
Ease of Use Simple, minimal training required[10][11]Requires trained personnel and specialized equipment[6]Requires trained personnel and complex instrumentation
Typical Use Case Rapid reaction progress checks, solvent system screening for column chromatography.[12]Accurate determination of reactant consumption and product formation, purity analysis.[13]Identification of byproducts and impurities, analysis of volatile compounds.[14]

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for monitoring a hypothetical reaction of this compound.

Thin-Layer Chromatography (TLC) Protocol

This protocol is designed for the qualitative monitoring of a reaction involving this compound.

Materials:

  • TLC plates (Silica gel 60 F254)[12]

  • Developing chamber (e.g., a beaker with a watch glass)[11]

  • Capillary tubes for spotting[12]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a common starting point for compounds of moderate polarity.[4][12] The optimal ratio should be determined experimentally.

  • Visualization agents:

    • UV lamp (254 nm)[2]

    • Staining solution for nitro compounds (see below)[7][15]

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[1]

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture on the baseline. It is also advisable to spot the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.[10]

  • Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.[11]

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm); aromatic nitro compounds are typically UV-active.[2]

    • For enhanced visualization specific to the nitro group, the following chemical staining procedure can be employed[7][15]:

      • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat it at 100°C for 10-15 minutes.

      • Diazotization: After cooling, spray the plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

      • Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The appearance of colored spots (often orange or red) indicates the presence of the nitro compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a quantitative method for monitoring the reaction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is generally suitable for separating halogenated aromatic compounds.[9]

  • Mobile Phase: A gradient of acetonitrile and water is a common choice.[16] The exact gradient program should be optimized for the specific reaction mixture.

  • Detector: UV detector set at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1 mL/min.

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase to a suitable concentration.

  • Injection: Inject a fixed volume of the prepared sample into the HPLC system.

  • Data Analysis: Record the chromatogram. The consumption of the starting material and the formation of the product can be quantified by integrating the respective peak areas.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for identifying and quantifying volatile components in the reaction mixture.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the diluted reaction mixture is injected into the heated inlet.

  • Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragment patterns for compound identification.

Procedure:

  • Sample Preparation: Similar to HPLC, withdraw and dilute an aliquot of the reaction mixture. An internal standard may be added for more accurate quantification.

  • Injection: Inject the sample into the GC.

  • Data Analysis: The separated compounds are detected by the mass spectrometer. The resulting chromatogram shows peaks at specific retention times, and the mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library.[3]

Visualizing the Workflow

To better understand the decision-making process and the experimental flow, the following diagrams illustrate the logical relationships and workflows discussed.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sample Spot Reaction Mixture & Starting Material prep_plate->spot_sample prep_chamber Prepare Developing Chamber (Add Solvent) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_sample->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_viz Visualize under UV Light dry_plate->uv_viz stain_viz Chemical Staining (Optional) uv_viz->stain_viz If spots are faint or need confirmation interpret Interpret Results (Rf Comparison) uv_viz->interpret stain_viz->interpret

TLC analysis workflow for reaction monitoring.

Method_Selection start Need to Monitor Reaction of This compound qualitative Qualitative Check Needed? (Fast, Low Cost) start->qualitative quantitative Quantitative Data Required? (Kinetics, Purity) qualitative->quantitative No tlc Use TLC qualitative->tlc Yes byproducts Need to Identify Unknown Byproducts? quantitative->byproducts No hplc Use HPLC quantitative->hplc Yes byproducts->hplc No, but need quantification gcms Use GC-MS byproducts->gcms Yes

Decision tree for selecting a reaction monitoring technique.

References

A Comparative Guide to HPLC Methods for Quantitative Analysis in 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the quantitative analysis of reactions involving 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This key intermediate is frequently utilized in the synthesis of complex pharmaceutical and agrochemical compounds. Accurate quantification is critical for reaction monitoring, yield determination, and impurity profiling.

This document outlines a robust reversed-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and reliable technique for this class of compounds.[1][2] Its performance is benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS), an alternative technique offering distinct advantages in sensitivity and specificity.[1][2] Detailed experimental protocols and expected performance data are presented to aid in method selection and implementation.

Quantitative Data Summary: HPLC-UV vs. GC-MS

The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a standard GC-MS method for the analysis of halogenated nitroaromatic compounds. The data is based on established performance for structurally similar molecules and aligns with the International Conference on Harmonisation (ICH) guidelines.[1]

ParameterProposed HPLC-UV MethodAlternative Method (GC-MS)ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80.0 - 120%
Precision (% RSD) < 2.0%< 3.0%≤ 15%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL-

Detailed Experimental Protocols

Proposed Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is designed for the reliable quantification of this compound and the separation of potential impurities in reaction mixtures.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the reaction mixture sample in the mobile phase to obtain a theoretical concentration of the analyte within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the analyte).

  • Gradient Elution:

    • 0-10 min: 50% B to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% B to 50% B

    • 13-18 min: Equilibrate at 50% B

4. Method Validation Protocol:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[1][4]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualized Workflows and Relationships

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Quantification stock Prepare Stock Standard working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample Prepare Reaction Sample filter_sample Filter Sample sample->filter_sample filter_sample->hplc data Data Acquisition (Chromatogram) hplc->data integrate Integrate Peak Areas data->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Analyte in Sample integrate->quantify curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for quantitative HPLC analysis.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC HPLC-UV Linearity Linearity HPLC->Linearity Excellent Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Good Cost Cost & Accessibility HPLC->Cost Lower GCMS GC-MS GCMS->Linearity Excellent GCMS->Accuracy High GCMS->Precision High GCMS->Sensitivity Excellent GCMS->Specificity Excellent (MS) GCMS->Cost Higher

Caption: Comparison of HPLC-UV and GC-MS performance.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of these transformations, particularly when dealing with complex, polyfunctionalized substrates such as 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of this specific substrate, supported by inferred experimental data from related systems and detailed experimental protocols to aid in catalyst selection and methods development.

The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds in the substrate (C-Br > C-Cl) allows for selective cross-coupling at the C-Br position. The electron-withdrawing nature of the nitro and fluoro groups further influences the reactivity of the aryl halide. The selection of an appropriate palladium catalyst and reaction conditions is paramount to achieving high yields and selectivity.

Data Presentation: Comparison of Palladium Catalyst Performance

While direct comparative studies on this compound are not extensively documented in single reports, the following table summarizes the expected performance of several common palladium catalysts based on their documented success with structurally and electronically similar polyhalogenated and nitro-substituted aryl bromides. The data presented is a composite representation to guide catalyst selection.

Catalyst SystemLigandSolventBaseTemp. (°C)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ PPh₃Toluene/H₂O or Dioxane/H₂ONa₂CO₃ or K₂CO₃80-10012-2470-85A versatile and widely used catalyst, though sometimes requiring longer reaction times.[1] Can be sensitive to air and moisture.
Pd(dppf)Cl₂ dppfDioxane/H₂O or DME/H₂OK₂CO₃ or Cs₂CO₃80-1004-1285-95Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄, particularly for challenging substrates.[2]
Pd(OAc)₂ / SPhos SPhosToluene or DioxaneK₃PO₄80-1102-890-98A highly active Buchwald-type catalyst system, effective for sterically hindered and electron-poor aryl halides.[3]
Pd₂(dba)₃ / XPhos XPhost-BuOH/H₂O or DioxaneK₃PO₄80-1101-690-99Another powerful Buchwald catalyst, known for its high efficiency and broad substrate scope.[4]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol should be optimized for specific arylboronic acids and catalyst systems.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-fluoro-5-nitro-biphenyl derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl Boronate [R-B(OH)3]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R-B(OH)2 Base->BoronicAcid BoronicAcid->Boronate + OH⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of the target biphenyl compound.

Experimental_Workflow Start Reactant Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Suzuki-Miyaura Coupling (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Theoretical Reactivity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of the reactivity of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound of interest in synthetic chemistry. Due to the scarcity of direct experimental kinetic data for this specific molecule in publicly available literature, this guide leverages established principles of physical organic chemistry, computational chemistry models, and comparative data from analogous compounds to predict its reactivity profile. The primary focus is on nucleophilic aromatic substitution (SNAr), the most probable reaction pathway for this class of compounds.

Introduction to Reactivity in Polyhalogenated Nitroaromatics

The reactivity of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group (-NO₂) significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate.

The presence of multiple halogen substituents (Br, Cl, F) introduces several potential reaction sites. The regioselectivity and overall reactivity of the molecule will be determined by a combination of factors:

  • Activation by the Nitro Group: The nitro group strongly activates the positions ortho and para to it. In this compound, the fluorine at C-4 is para to the nitro group at C-5, and the chlorine at C-2 is ortho to the nitro group. The bromine at C-1 is meta to the nitro group and is thus less activated.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The electronegativity of the halogen plays a crucial role, with the typical leaving group ability following the order F > Cl > Br > I.[3][4] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Inductive and Resonance Effects: All halogens are inductively electron-withdrawing, which enhances the electrophilicity of the aromatic ring.

Theoretical Calculations of Reactivity

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the reactivity of molecules.[5][6] Key descriptors can be calculated to build quantitative structure-reactivity models.[7]

Key Computational Descriptors for SNAr Reactivity:
  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic molecule that is more receptive to nucleophilic attack.

  • Molecular Electrostatic Potential (ESP): This maps the charge distribution on the molecule's surface. A more positive ESP on an aromatic carbon atom indicates a more electrophilic site, prone to nucleophilic attack.

  • Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

The following table summarizes the predicted relative reactivity at each halogen-substituted carbon atom in this compound based on established principles.

PositionLeaving GroupPosition Relative to -NO₂Predicted ElectrophilicityPredicted Leaving Group Ability (SNAr)Predicted Relative Reactivity
C-4FluorineparaHighHighestHighest
C-2ChlorineorthoHighMediumMedium
C-1BrominemetaLowLowLowest

Comparative Reactivity with Alternative Substrates

To contextualize the reactivity of this compound, it is useful to compare it with other well-studied halogenated nitroaromatics. The following table presents a qualitative comparison based on the principles of SNAr.

CompoundKey Activating FeaturesPredicted Reactivity Comparison
This compound -NO₂ group activating F (para) and Cl (ortho). F is the best leaving group.High, with primary substitution at the C-F bond.
1-Fluoro-2,4-dinitrobenzene Two -NO₂ groups strongly activating the F.Higher than the title compound due to dual activation.
1-Chloro-2,4-dinitrobenzene Two -NO₂ groups strongly activating the Cl.High, but likely lower than its fluoro analogue.
1-Chloro-3-nitrobenzene -NO₂ group is meta to the Cl.Significantly lower due to the lack of ortho/para activation.[2]
1,2-Dichloro-4-fluoro-5-nitrobenzene Similar activation to the title compound, but with Cl instead of Br at C-1.Overall reactivity is expected to be very similar, with the primary attack still at the C-F bond.

Experimental Protocols for Kinetic Analysis

While specific data for the title compound is lacking, a general methodology for conducting kinetic studies of SNAr reactions can be outlined. This protocol can be adapted for the investigation of this compound.[8][9][10]

General Protocol for Kinetic Measurements:
  • Reagent Preparation: Prepare stock solutions of this compound and the desired nucleophile (e.g., piperidine, sodium methoxide) in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Reaction Setup: In a thermostatted cuvette or reaction vessel, mix the solutions to achieve pseudo-first-order conditions, with the nucleophile in large excess (at least 10-fold).

  • Data Acquisition: Monitor the reaction progress over time using a UV-Vis spectrophotometer by observing the appearance of the product at a specific wavelength where it does not overlap with the reactants.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a first-order exponential equation.

  • Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of the excess nucleophile. The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the nucleophile concentration.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_legend Legend Reactants Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Reactants->Intermediate k₁ (rate-determining) Products Ar-Nu + X⁻ Intermediate->Products k₂ (fast) ArX Ar-X: Aromatic Halide Nu Nu⁻: Nucleophile

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Experimental_Workflow A Prepare Stock Solutions (Aryl Halide & Nucleophile) B Mix in Thermostatted Cell (Pseudo-first-order conditions) A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) B->C D Calculate k_obs (Fit to exponential curve) C->D E Repeat for different [Nucleophile] D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k) (Slope of the line) F->G

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Reactivity_Prediction_Logic LUMO LUMO Energy Rate Reaction Rate LUMO->Rate ESP Molecular Electrostatic Potential Selectivity Regioselectivity ESP->Selectivity TS Transition State Calculation TS->Rate TS->Selectivity

Caption: Logical flow from computational descriptors to reactivity prediction.

Conclusion

Based on established theoretical principles, this compound is predicted to be a reactive substrate for nucleophilic aromatic substitution. The most probable site for nucleophilic attack is the fluorine-bearing carbon at the C-4 position, due to strong activation by the para-nitro group and the superior leaving group ability of fluoride in SNAr reactions. The chlorine at C-2 represents a secondary, less reactive site, while the bromine at C-1 is expected to be the least reactive. This predictive guide, supported by established computational and experimental frameworks, provides a solid foundation for researchers to design and interpret experiments involving this and related polyhalogenated nitroaromatic compounds.

References

Safety Operating Guide

Safe Disposal Protocol for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene could not be located. The following disposal procedures are synthesized from safety data for structurally similar halogenated nitroaromatic compounds. This guidance should be followed with the understanding that it represents best practices for a substance with an anticipated hazard profile, and users must comply with all applicable local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance below is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety & Hazard Summary

Based on analogous compounds, this compound is expected to be a hazardous substance. Halogenated organic compounds are typically classified as hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment. The primary hazards associated with similar compounds are summarized below.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure the following PPE is worn to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Proper Disposal Procedure

Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Segregate Waste: This compound is a halogenated organic substance. It must be collected separately from non-halogenated organic wastes.[1][2] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[2]

  • Collect Waste: Carefully transfer the waste chemical into the designated container using a funnel or other appropriate tools to avoid spills. For solid waste, use a scoop or spatula. For materials used in spill cleanup, such as absorbent pads, these must also be treated as hazardous waste and placed in the same container.[4]

Step 2: Labeling the Waste Container
  • Label Immediately: As soon as the first quantity of waste is added to the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Storage of Hazardous Waste
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials, particularly strong bases and reducing agents.

Step 4: Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for hazardous waste pickup requests.

  • Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations, such as those outlined by the EPA under RCRA.[6] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Waste Generation (this compound) B Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste Is it a Halogenated Organic? B->C D Collect in Designated Halogenated Waste Container C->D Yes E Step 3: Label Container 'Hazardous Waste' & Full Chemical Name D->E F Step 4: Store Securely In Satellite Accumulation Area with Secondary Containment E->F G Step 5: Arrange Pickup Contact EH&S or Licensed Contractor F->G H End: Proper Disposal by Certified Professionals G->H

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.